mim1
Description
Properties
IUPAC Name |
4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFUBMUOVFZEF-CQPAABLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Central Role of Mim1 in Yeast Mitochondrial Outer Membrane Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function of the mitochondrial import protein 1 (Mim1) in Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane that plays a critical role in the biogenesis of the mitochondrial proteome. It functions as a key component of the Mitochondrial Import (MIM) complex, which facilitates the insertion of α-helical membrane proteins into the outer membrane. Furthermore, this compound is essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the primary entry gate for the vast majority of mitochondrial precursor proteins. This document details the molecular functions of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates its operational pathways through signaling diagrams. This guide is intended to be a valuable resource for researchers in mitochondrial biology and professionals in drug development targeting mitochondrial pathways.
Introduction
The mitochondrion is a vital organelle responsible for cellular energy production, metabolism, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. This intricate process is mediated by a series of protein translocases located in the mitochondrial outer and inner membranes. The Translocase of the Outer Mitochondrial Membrane (TOM) complex serves as the main entry point for most mitochondrial precursor proteins[1][2][3]. The proper assembly and function of the TOM complex are therefore paramount for mitochondrial biogenesis and cellular health.
This compound (Mitochondrial import protein 1), a 13 kDa integral outer membrane protein, has emerged as a crucial player in the assembly of the TOM complex and the import of a specific subset of mitochondrial outer membrane proteins[3][4][5]. This guide will delve into the multifaceted functions of this compound, providing a detailed technical resource for the scientific community.
Molecular Function of this compound
This compound performs two primary, interconnected functions within the yeast mitochondrial outer membrane:
Role in the Assembly of the TOM Complex
This compound is indispensable for the biogenesis of the TOM complex. Its primary role is to facilitate a late step in the assembly pathway of Tom40, the channel-forming subunit of the TOM complex. Following the insertion of the Tom40 precursor into the outer membrane by the TOB (Topogenesis of outer membrane β-barrel proteins) complex, also known as the SAM (Sorting and Assembly Machinery) complex, this compound is required for the subsequent assembly of Tom40 into the mature TOM complex[1][2][3][6]. Depletion of this compound leads to the accumulation of Tom40 in a low-molecular-mass form and a significant reduction in the levels of the fully assembled TOM complex[1][6][7]. This, in turn, compromises the import of other mitochondrial proteins, leading to cellular growth defects[7].
Function as a Component of the MIM Complex
This compound is a core component of the MIM (Mitochondrial Import) complex, which also includes Mim2. The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins, including both single-pass and multi-pass transmembrane proteins[5][8]. The MIM complex cooperates with the TOM complex receptor Tom70 to recognize and facilitate the membrane insertion of its substrate proteins[2][8]. Substrates of the MIM complex include Ugo1, a multi-spanning outer membrane protein involved in mitochondrial fusion, and the signal-anchored TOM receptors Tom20 and Tom70 themselves[2][9][10][11][12].
Quantitative Data on this compound Function
The functional importance of this compound has been substantiated by quantitative analyses of protein import and complex assembly in its absence.
| Parameter | Wild-Type Mitochondria | This compound-Depleted Mitochondria | Reference |
| TOM Complex Assembly | |||
| Assembled TOM complex level | 100% | Severely reduced | [6][7] |
| Tom40 assembly intermediate I | Present | Present | [6] |
| Tom40 assembly intermediate II | Prominent | Less prominent | [6] |
| Protein Import Efficiency | |||
| Import of Ugo1 | 100% | Strongly inhibited | [9][11][12] |
| Import of Scm4 | 100% | Strongly inhibited | [2][11] |
| Import of Tom20 | 100% | Reduced | [10] |
| Import of Tom70 | 100% | Reduced | [10] |
| Import of matrix-targeted preproteins (e.g., Su9-DHFR) | 100% | Not directly affected, but reduced due to lower TOM complex levels | [9] |
Table 1: Summary of Quantitative Data on this compound Function. This table highlights the significant impact of this compound depletion on the assembly of the TOM complex and the import of specific mitochondrial outer membrane proteins.
Signaling Pathways and Experimental Workflows
TOM Complex Assembly Pathway
The following diagram illustrates the role of this compound in the late stages of Tom40 assembly into the mature TOM complex.
Caption: Role of this compound in the TOM complex assembly pathway.
MIM Complex-Mediated Protein Import Pathway
This diagram shows the cooperative action of Tom70 and the MIM complex in the import of α-helical outer membrane proteins.
Caption: MIM complex-mediated protein import pathway.
Experimental Workflow for Studying this compound Function
This diagram outlines a typical experimental workflow to investigate the role of this compound in mitochondrial protein import and complex assembly.
Caption: Experimental workflow for investigating this compound function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound.
Isolation of Yeast Mitochondria
This protocol describes the isolation of mitochondria from Saccharomyces cerevisiae for subsequent in vitro assays.
Materials:
-
Yeast cells (e.g., wild-type and this compoundΔ strains)
-
Dithiothreitol (DTT) buffer: 100 mM Tris-SO4, pH 9.4, 10 mM DTT
-
Zymolyase buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4
-
Zymolyase-20T
-
Homogenization buffer: 0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF, 2 mM EDTA
-
Differential centrifugation equipment
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash cells with sterile water.
-
Resuspend cells in DTT buffer and incubate for 15 minutes at 30°C to induce cell wall permeability.
-
Pellet cells and resuspend in Zymolyase buffer.
-
Add Zymolyase-20T and incubate at 30°C for 30-60 minutes to generate spheroplasts.
-
Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.
-
Resuspend spheroplasts in ice-cold Homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer.
-
Perform differential centrifugation to enrich for mitochondria. This typically involves a low-speed spin (e.g., 1,500 x g for 5 minutes) to pellet cell debris, followed by a high-speed spin (e.g., 12,000 x g for 15 minutes) to pellet mitochondria.
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2) and determine the protein concentration.
In Vitro Protein Import Assay
This protocol details the import of radiolabeled precursor proteins into isolated mitochondria.
Materials:
-
Isolated yeast mitochondria (50 µg per reaction)
-
Radiolabeled precursor protein (e.g., [³⁵S]-methionine labeled Ugo1, synthesized via in vitro transcription/translation)
-
Import buffer: 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH, pH 7.2, 2 mM ATP, 2 mM NADH
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Pre-warm isolated mitochondria in import buffer for 5 minutes at 25°C.
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate at 25°C for various time points (e.g., 5, 10, 20 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
Treat half of each sample with Proteinase K to digest non-imported proteins. The other half serves as a non-treated control.
-
Stop the Proteinase K digestion by adding PMSF.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize and quantify the imported protein.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
This protocol is used to analyze the assembly state of mitochondrial protein complexes, such as the TOM complex.
Materials:
-
Isolated yeast mitochondria
-
Digitonin solubilization buffer: 1% (w/v) digitonin, 50 mM NaCl, 50 mM imidazole-HCl, pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA
-
BN-PAGE gel system (gradient or non-gradient)
-
Coomassie Blue G-250 loading dye
-
Western blotting equipment and antibodies against TOM complex subunits (e.g., Tom40)
Procedure:
-
Resuspend isolated mitochondria in digitonin solubilization buffer to a final protein concentration of 1 mg/mL.
-
Incubate on ice for 15-30 minutes to solubilize mitochondrial protein complexes.
-
Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Add Coomassie Blue G-250 loading dye to the supernatant.
-
Load the samples onto a BN-PAGE gel and perform electrophoresis according to the manufacturer's instructions.
-
Transfer the separated protein complexes to a PVDF membrane.
-
Perform immunoblotting using specific antibodies to detect the TOM complex and its assembly intermediates.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to identify interaction partners of this compound within the mitochondrial outer membrane.
Materials:
-
Isolated mitochondria from a yeast strain expressing a tagged version of this compound (e.g., this compound-HA)
-
Co-IP lysis buffer: 1% digitonin, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors
-
Anti-tag antibody (e.g., anti-HA antibody)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a low pH glycine buffer)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Solubilize mitochondria in Co-IP lysis buffer as described for BN-PAGE.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C.
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tom70, SAM complex subunits).
Conclusion
This compound is a multifaceted protein that plays a central and non-redundant role in the biogenesis of the yeast mitochondrial outer membrane. Its dual function in both the assembly of the essential TOM complex and the insertion of a-helical membrane proteins via the MIM complex underscores its importance in maintaining mitochondrial integrity and function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the intricate mechanisms of mitochondrial protein import and assembly. A deeper understanding of this compound's function and its associated pathways may reveal novel targets for therapeutic intervention in diseases linked to mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro import of mitochondrial precursor proteins into yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Topology of the Mitochondrial Import Protein Mim1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mitochondrial Import Protein 1 (Mim1) is a crucial component of the mitochondrial protein import machinery, playing a vital role in the biogenesis of the outer mitochondrial membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, topology, and its intricate role in the import of α-helical outer membrane proteins and the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting mitochondrial protein import pathways.
Introduction
Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The proper insertion and assembly of these proteins into the mitochondrial membranes are critical for mitochondrial function and overall cellular health. This compound, a highly conserved fungal protein, has emerged as a key player in the biogenesis of the outer mitochondrial membrane, specifically in the import of proteins with α-helical transmembrane domains.[1] This guide delves into the structural and topological features of this compound and the experimental approaches used to elucidate its function.
This compound Protein Characteristics and Structure
This compound is a relatively small protein with a predicted molecular weight of approximately 13 kDa.[2][3] Its primary structure is characterized by a single, highly conserved transmembrane α-helix.[4][5] This hydrophobic core is flanked by N- and C-terminal domains of varying sequence conservation.
| Property | Value | Source |
| Organism | Saccharomyces cerevisiae (strain ATCC 204508 / S288c) | UniProt: Q08176[2] |
| Length | 113 amino acids | UniProt: Q08176[2] |
| Molecular Weight (Da) | 12753.6 | SGD: S000005386[3] |
| Isoelectric Point (pI) | 4.86 | SGD: S000005386[3] |
Secondary Structure:
While a high-resolution crystal or NMR structure of the full-length this compound protein is not yet available, secondary structure predictions and experimental evidence strongly suggest the presence of a central α-helical transmembrane segment.[4][5] The exact percentage of α-helical, β-sheet, and random coil content has not been quantitatively determined by methods such as circular dichroism spectroscopy.
Membrane Topology of this compound
The topology of this compound within the outer mitochondrial membrane has been experimentally determined. The N-terminus of the protein is exposed to the cytosol, while the C-terminus resides in the intermembrane space.[5][6] This orientation is crucial for its function in recognizing and facilitating the insertion of incoming precursor proteins from the cytosol.
The Role of this compound in Mitochondrial Protein Import
This compound plays a multifaceted role in the biogenesis of the outer mitochondrial membrane. It is a central component of the Mitochondrial Import (MIM) complex, which also includes the protein Mim2.[7] The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins.
Import of Single- and Multi-span α-Helical Proteins
This compound is essential for the import of a variety of outer membrane proteins containing one or more α-helical transmembrane segments.[1][8] This includes key components of the TOM complex itself, such as Tom20 and Tom70, as well as other proteins like Ugo1.[1][9] The import process is thought to involve the recognition of the precursor protein's transmembrane domain by the MIM complex.
Assembly of the TOM Complex
Depletion of this compound leads to defects in the assembly of the TOM complex, the main entry gate for most mitochondrial precursor proteins.[4][10] Specifically, the levels of assembled TOM complex are drastically reduced, and assembly intermediates of Tom40, the channel-forming subunit of the TOM complex, accumulate.[4][10] this compound is thought to act at a late stage in TOM complex assembly, after the initial insertion of Tom40 into the outer membrane by the TOB/SAM complex.[4]
Signaling and Interaction Pathways
This compound functions in concert with other components of the mitochondrial import machinery, most notably the receptor protein Tom70. For the import of multi-spanning outer membrane proteins, Tom70 acts as the initial receptor, recognizing the precursor protein in the cytosol and then transferring it to the MIM complex for insertion into the membrane.[1][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the structure and function of this compound.
Protease Protection Assay to Determine Topology
This assay is used to determine the orientation of a membrane protein by assessing the accessibility of its domains to protease digestion in intact and permeabilized mitochondria.
Protocol:
-
Isolate mitochondria from yeast cells expressing the protein of interest (e.g., with an epitope tag).
-
Divide the mitochondrial suspension into three aliquots:
-
Intact mitochondria: Keep on ice.
-
Swollen mitochondria (mitoplasts): Resuspend in a hypotonic buffer to rupture the outer membrane.
-
Detergent-solubilized mitochondria: Add a non-ionic detergent (e.g., Triton X-100) to solubilize all membranes.
-
-
Add Proteinase K to each aliquot and incubate on ice.
-
Stop the reaction by adding a protease inhibitor (e.g., PMSF).
-
Pellet the mitochondria/membranes by centrifugation.
-
Analyze the samples by SDS-PAGE and immunoblotting using an antibody against the protein of interest or its tag.
Expected Results for this compound:
-
In intact mitochondria, the N-terminal cytosolic domain will be degraded, while the C-terminal intermembrane space domain will be protected.
-
In mitoplasts and solubilized mitochondria, the entire protein will be degraded.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex Analysis
BN-PAGE is used to separate intact protein complexes from mitochondrial lysates to analyze their size and composition.
Protocol:
-
Isolate mitochondria.
-
Solubilize mitochondria with a mild non-ionic detergent (e.g., digitonin) to preserve protein complexes.
-
Add Coomassie Brilliant Blue G-250 dye to the lysate. The dye binds to the surface of the protein complexes, conferring a negative charge without denaturing them.
-
Separate the complexes on a native polyacrylamide gel.
-
Transfer the separated complexes to a membrane and perform immunoblotting with antibodies against the proteins of interest.
Expected Results for this compound:
-
This compound will be found in a high molecular weight complex (the MIM complex), distinct from the TOM and TOB/SAM complexes.[4]
-
In this compound-depleted mitochondria, the assembly of the TOM complex will be impaired, leading to a decrease in the fully assembled complex and an accumulation of smaller assembly intermediates.[4]
In Vitro Protein Import Assay
This assay reconstitutes the import of a radiolabeled precursor protein into isolated mitochondria to study the import mechanism and identify required components.
Protocol:
-
Synthesize a radiolabeled precursor protein of interest (e.g., Tom20) in a cell-free transcription/translation system.
-
Isolate mitochondria from wild-type and this compound-deficient yeast strains.
-
Incubate the isolated mitochondria with the radiolabeled precursor protein under import-permissive conditions (ATP, temperature).
-
At different time points, stop the import reaction by placing the samples on ice.
-
Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Re-isolate the mitochondria and analyze the imported, protected protein by SDS-PAGE and autoradiography.
Expected Results:
-
The import of α-helical outer membrane proteins like Tom20 will be significantly reduced in mitochondria lacking this compound compared to wild-type mitochondria.[12]
Conclusion and Future Directions
This compound is a critical factor in the biogenesis of the mitochondrial outer membrane, with essential roles in the import of α-helical proteins and the assembly of the TOM complex. While its topology and general function are well-established, a high-resolution structure of the MIM complex is still lacking. Future research employing techniques such as cryo-electron microscopy and advanced mass spectrometry will be crucial to unravel the precise molecular mechanisms by which this compound recognizes its substrates and facilitates their insertion into the membrane. A deeper understanding of these processes may open new avenues for therapeutic interventions in diseases associated with mitochondrial dysfunction.
References
- 1. rupress.org [rupress.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound | SGD [yeastgenome.org]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Journey of Mitochondrial Protein Import and the Roadmap to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound functions in an oligomeric form to facilitate the integration of Tom20 into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Mitochondrial Import Protein 1 (Mim1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Import Protein 1 (Mim1), a key player in the biogenesis of mitochondrial outer membrane proteins, has emerged as a critical component in maintaining mitochondrial integrity and function. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, with a focus on its role in the import of multi-spanning α-helical outer membrane proteins. This document details the experimental protocols used to elucidate its function, presents available quantitative data, and visualizes the intricate molecular pathways in which this compound participates.
Discovery and Function of this compound
This compound was first identified in a proteomic screen of the mitochondrial outer membrane in Neurospora crassa and subsequently characterized in Saccharomyces cerevisiae.[1][2] It is an integral outer membrane protein essential for the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[2][3][4] Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex, highlighting its crucial role in the assembly pathway of this central entry gate for mitochondrial precursor proteins.[2][4]
Further research revealed that this compound's primary function lies in facilitating the import and insertion of multi-spanning α-helical proteins into the mitochondrial outer membrane.[5][6] It acts in concert with the receptor protein Tom70 to mediate this process. The current model suggests that Tom70 recognizes the precursor proteins in the cytosol and hands them over to the this compound complex for their insertion into the membrane.[5]
Quantitative Data on this compound and Related Proteins
While extensive qualitative studies have defined the function of this compound, precise quantitative data on its interactions and import kinetics remain relatively scarce in the literature. This is often due to the technical challenges associated with studying membrane protein interactions in a native-like environment. However, some key quantitative parameters for related mitochondrial import components have been determined, which provide a valuable context for understanding the overall process.
| Parameter | Protein/Complex | Value | Method | Reference |
| Binding Affinity (Kd) | Tim23N - rALDH presequence | 0.47 ± 0.02 mM | NMR Spectroscopy | [7] |
| Channel Conductance | Recombinant Tim23 | ~460 pS (in 250 mM KCl) | Electrophysiology | |
| Complex Size | This compound Complex | ~400–450 kDa | Blue Native Gel Electrophoresis | [2] |
| Complex Size | TOM Complex | ~450 kDa | Blue Native Gel Electrophoresis |
Signaling Pathways and Experimental Workflows
The biogenesis of multi-spanning mitochondrial outer membrane proteins is a multi-step process involving cytosolic chaperones, receptor recognition, and membrane insertion. The following diagrams illustrate the key pathways and experimental workflows used to study this compound function.
This compound-Dependent Protein Import Pathway
This pathway outlines the sequential steps involved in the import of a multi-spanning outer membrane protein, such as Ugo1, into the mitochondrial outer membrane.
References
- 1. Hybrid Clear/Blue Native Electrophoresis for the Separation and Analysis of Mitochondrial Respiratory Chain Supercomplexes [jove.com]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
The Central Role of Mim1 in the Mitochondrial Protein Import Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial integrity and function are paramount for cellular homeostasis, and the accurate import of nuclear-encoded proteins into mitochondria is a critical aspect of this maintenance. The mitochondrial outer membrane protein Mim1 (Mitochondrial import 1) has emerged as a key player in two crucial processes: the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex and the import of α-helical outer membrane proteins. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its molecular functions, protein interactions, and the experimental methodologies used to elucidate its significance in mitochondrial protein import pathways.
Introduction
The vast majority of mitochondrial proteins are synthesized on cytosolic ribosomes and must be efficiently and accurately imported into the organelle. This process is orchestrated by a sophisticated machinery of protein translocases located in the mitochondrial outer and inner membranes. The TOM complex serves as the primary entry gate for most mitochondrial precursor proteins.[1][2] this compound, an integral protein of the outer mitochondrial membrane, has been identified as a crucial factor for the biogenesis of the TOM complex itself and as a central component of the import pathway for a specific class of mitochondrial outer membrane proteins.[1][3][4] This guide will dissect the pivotal functions of this compound, providing a comprehensive resource for researchers in mitochondrial biology and those involved in drug development targeting mitochondrial pathways.
The Dual Functions of this compound in Mitochondrial Biogenesis
This compound performs two well-documented and critical roles in the biogenesis of the mitochondrial outer membrane: facilitating the assembly of the TOM complex and mediating the import of α-helical proteins.
A Key Player in TOM Complex Assembly
The TOM complex is a multi-subunit machinery responsible for the initial recognition and translocation of precursor proteins across the outer mitochondrial membrane. The central component of this complex is the channel-forming β-barrel protein, Tom40. The assembly of Tom40 into a functional TOM complex is a multi-step process that is critically dependent on this compound.[1][2]
Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex and the accumulation of Tom40 in assembly intermediates.[1] Specifically, this compound appears to function at a late stage of Tom40 biogenesis, after the precursor has been inserted into the outer membrane by the Sorting and Assembly Machinery (SAM) complex (also known as the TOB complex).[1] In the absence of this compound, Tom40 accumulates in a ~100 kDa assembly intermediate, indicating a block in its integration into the mature, high-molecular-weight TOM complex.[1]
A Dedicated Import Factor for α-Helical Outer Membrane Proteins
Beyond its role in TOM complex biogenesis, this compound is a central component of the machinery that mediates the import of α-helical proteins into the mitochondrial outer membrane. This class of proteins includes both single-pass and multi-pass transmembrane proteins that are not imported via the general TOM channel.[3][5]
This compound, together with another protein, Mim2, forms the core of the Mitochondrial Import (MIM) complex.[6] This complex functions as a dedicated translocase for α-helical outer membrane proteins. The import process often involves the receptor Tom70, which recognizes the precursor proteins in the cytosol and hands them over to the MIM complex for insertion into the membrane.[3][7] Deletion of this compound results in a significant impairment in the import of various α-helical proteins, including Ugo1 and the TOM complex subunit Tom20.[3][8]
The MIM Complex: A Dynamic Hub for Protein Biogenesis
The MIM complex, with this compound at its core, does not function in isolation. It exists in dynamic association with other key protein import machineries, namely the TOM and SAM complexes. This suggests a highly coordinated process of mitochondrial outer membrane biogenesis.
-
MIM-TOM Interaction: The interaction between the MIM and TOM complexes is thought to facilitate the import of α-helical TOM subunits, such as Tom20 and Tom70, directly into the assembling TOM complex.[9]
-
MIM-SAM Interaction: The association of the MIM and SAM complexes likely coordinates the biogenesis of the two major classes of outer membrane proteins: the α-helical proteins handled by MIM and the β-barrel proteins inserted by SAM.[8]
Quantitative Data on this compound Function
The following tables summarize quantitative data from studies on this compound, highlighting the impact of its depletion on mitochondrial protein levels and import efficiency.
Table 1: Effect of this compound Depletion on the Levels of Mitochondrial Proteins
| Protein | Localization | Function | Reduction in this compound-depleted Mitochondria | Reference |
| Tom40 | Outer Membrane | TOM complex channel | Moderately Reduced | [1] |
| Tom20 | Outer Membrane | TOM complex receptor | Significantly Reduced | [1] |
| Tom22 | Outer Membrane | TOM complex assembly | Moderately Reduced | [1] |
| Tom70 | Outer Membrane | TOM complex receptor | Unaffected | [1] |
| Ugo1 | Outer Membrane | Mitochondrial fusion | Reduced | [8] |
| Porin | Outer Membrane | Metabolite transport | Unaffected | [1] |
| Tob55/Sam50 | Outer Membrane | SAM complex core | Unaffected | [1] |
| Hsp60 | Matrix | Chaperone | Precursor accumulation | [1] |
Table 2: In Vitro Import Efficiency of α-Helical Proteins into this compoundΔ Mitochondria
| Precursor Protein | Type | Import Efficiency in this compoundΔ vs. Wild-Type | Reference |
| Ugo1 | Multi-span | Strongly Inhibited | [5][8] |
| Om14 | Multi-span | Strongly Inhibited | [5] |
| Tom20 | Single-span | Impaired | [9] |
| Fis1 | Tail-anchored | Impaired | [7] |
Note: Precise percentage reductions and import efficiencies can vary between studies and experimental conditions. The terms "Significantly Reduced," "Moderately Reduced," and "Impaired" reflect the qualitative descriptions in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the function of this compound.
In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the import competence of mitochondria for specific radiolabeled precursor proteins.
Materials:
-
Isolated mitochondria from wild-type and this compoundΔ yeast strains
-
Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled Ugo1 or Tom20) synthesized in a cell-free system (e.g., rabbit reticulocyte lysate)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 2 mM ATP, 5 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Resuspend isolated mitochondria (25-50 µg) in pre-warmed Import Buffer.
-
Add the radiolabeled precursor protein (2-10 µl of reticulocyte lysate) to the mitochondrial suspension.
-
Incubate the reaction at 25°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
To stop the import, place the tubes on ice.
-
Divide each sample into two aliquots. To one aliquot, add Proteinase K (final concentration 50 µg/ml) to digest non-imported proteins. Leave the other aliquot untreated (total bound protein control).
-
Incubate on ice for 15-20 minutes.
-
Add PMSF (final concentration 1 mM) to inactivate Proteinase K.
-
Re-isolate mitochondria by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).
-
Wash the mitochondrial pellet with SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2).
-
Lyse the mitochondrial pellet in SDS sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging.
-
Quantify the intensity of the imported protein bands to determine import efficiency.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to analyze the assembly state of mitochondrial protein complexes in their native form.
Materials:
-
Isolated mitochondria
-
Digitonin or other mild non-ionic detergent
-
BN-PAGE gel system (gradient or single percentage)
-
BN-PAGE running buffers (cathode and anode buffers)
-
Coomassie Brilliant Blue G-250
-
Western blotting reagents
Procedure:
-
Resuspend isolated mitochondria (50-100 µg) in solubilization buffer containing a mild detergent (e.g., 1% digitonin).
-
Incubate on ice for 15-30 minutes to solubilize membrane protein complexes.
-
Centrifuge at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet insoluble material.
-
Add Coomassie Blue G-250 to the supernatant to a final concentration of 0.1-0.25%.
-
Load the samples onto a pre-cast or self-made BN-PAGE gel.
-
Perform electrophoresis at 4°C with a cathode buffer containing Coomassie Blue G-250.
-
After electrophoresis, transfer the protein complexes to a PVDF membrane for immunoblotting.
-
Probe the membrane with antibodies against specific subunits of the complexes of interest (e.g., anti-Tom40, anti-Mim1).
Conclusion and Future Directions
This compound is an indispensable component of the mitochondrial protein import machinery, with a crucial role in both the assembly of the general protein import gateway, the TOM complex, and the specific import of α-helical outer membrane proteins. Its dynamic interactions with other import complexes highlight a sophisticated network that ensures the fidelity of mitochondrial biogenesis. For drug development professionals, understanding the intricacies of these pathways is essential, as defects in mitochondrial protein import are increasingly linked to a range of human diseases. Future research will likely focus on the precise molecular mechanisms by which this compound facilitates protein insertion and assembly, the regulation of its interactions with other import components, and its potential as a therapeutic target for diseases associated with mitochondrial dysfunction.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Journey of Mitochondrial Protein Import and the Roadmap to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evolutionary Conservation of the Mim1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitochondrial import protein 1 (Mim1) is an integral outer mitochondrial membrane protein that plays a critical, evolutionarily conserved role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex. This technical guide provides an in-depth overview of the evolutionary conservation, structure, function, and key interaction partners of the this compound protein. Detailed experimental protocols for studying this compound and its associated pathways are provided, along with visualizations of key cellular processes. This document is intended to serve as a comprehensive resource for researchers in mitochondrial biology and professionals in drug development interested in the pathways governing mitochondrial protein import.
Introduction
Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The primary gateway for these proteins is the TOM complex. The assembly and stability of this complex are critical for mitochondrial function and overall cellular health. The this compound protein has been identified as a key player in the biogenesis of the TOM complex, specifically facilitating the assembly of α-helically anchored Tom proteins.[1][2] Depletion of this compound leads to defects in TOM complex assembly, resulting in the accumulation of Tom40, the central channel-forming component, in low-molecular-mass species.[2][3] This guide delves into the evolutionary aspects of this compound, its functional mechanisms, and the experimental approaches used to elucidate its role.
Evolutionary Conservation of this compound
This compound is highly conserved across the fungal kingdom. A notable feature of its conservation is the high degree of sequence identity within its transmembrane domain, while the N- and C-terminal hydrophilic regions exhibit significant divergence.[4] This suggests a critical functional importance for the transmembrane segment, likely related to its role in protein insertion and complex formation within the mitochondrial outer membrane.[4][5]
In contrast to its conservation in fungi, true sequence orthologs of this compound have not been identified in higher eukaryotes, including mammals. However, functional analogs have been proposed. The mammalian proteins MTCH1 and MTCH2, members of the mitochondrial carrier family, have been shown to functionally complement the loss of this compound in yeast, suggesting a case of convergent evolution where unrelated proteins perform a similar function.[1] Notably, there is no significant sequence similarity between yeast this compound and human MTCH1 or MTCH2.[1]
Data Presentation: Quantitative Analysis of this compound Conservation
To illustrate the conservation of this compound among fungi, the following table presents the percentage identity and similarity of this compound orthologs from four different fungal species compared to Saccharomyces cerevisiae.
| Organism | UniProt ID | Length (Amino Acids) | % Identity to S. cerevisiae this compound | % Similarity to S. cerevisiae this compound |
| Saccharomyces cerevisiae | P32895 | 113 | 100% | 100% |
| Schizosaccharomyces pombe | O14217 | 118 | 29.2% | 45.8% |
| Neurospora crassa | Q7S9K1 | 129 | 27.9% | 44.2% |
| Candida albicans | A0A1D8PJA1 | 113 | 38.1% | 54.9% |
Note: Percentage identity and similarity were calculated based on a multiple sequence alignment of the full-length protein sequences.
The median abundance of this compound in Saccharomyces cerevisiae has been quantified to be approximately 1142 molecules per cell.[6]
Structure and Function of this compound
This compound is a small protein of approximately 13 kDa located in the mitochondrial outer membrane.[6] It possesses a single transmembrane α-helix, with its N-terminus facing the cytosol and its C-terminus exposed to the intermembrane space.[7] this compound does not exist as a monomer but rather oligomerizes to form a high-molecular-mass complex of approximately 200-450 kDa.[1][5] This complex is distinct from the TOM and TOB/SAM complexes.[1]
The primary function of this compound is to facilitate the insertion and assembly of mitochondrial outer membrane proteins, particularly those with single or multiple α-helical transmembrane segments.[5] It plays a crucial role in the biogenesis of several components of the TOM complex, including the receptors Tom20 and Tom70.[5] Depletion of this compound results in reduced levels of these Tom proteins and impairs the overall assembly of the mature TOM complex.[4]
Signaling and Assembly Pathways
This compound is a central component of the mitochondrial import (MIM) complex, which also includes the Mim2 protein in fungi.[8] The MIM complex functions as an insertase for α-helical outer membrane proteins. It cooperates with the main TOM complex, particularly the receptor Tom70, in the import of a subset of precursor proteins.[5]
The assembly pathway of the TOM complex is intricate. The channel-forming protein Tom40 is first inserted into the outer membrane by the TOB/SAM complex. This compound then acts at a subsequent step, facilitating the assembly of Tom40 with other Tom subunits to form the mature TOM complex.[1][4]
Visualization of the TOM Complex Assembly Pathway
The following diagram illustrates the role of this compound in the biogenesis of the TOM complex.
The this compound Interactome
The MIM complex cooperates with the import receptor Tom70, particularly for the import of multi-spanning membrane proteins.[5] Furthermore, the MIM complex physically associates with the SAM complex to coordinate the biogenesis of both β-barrel and α-helical outer membrane proteins.
Visualization of the this compound Interaction Network
The following diagram depicts the known interactions of the MIM complex.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of the Yeast Mitochondrial Outer Membrane Reveals Accumulation of a Subclass of Preproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of protein interaction network dynamics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantitative protein interactome in yeast and human [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
The Mim1 Complex: An In-depth Technical Guide to its Core Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial outer membrane is a critical hub for cellular signaling and metabolism, and the import of nuclear-encoded proteins is essential for its function. The Mitochondrial Import (MIM) complex, a key player in this process, facilitates the insertion of α-helical proteins into the outer membrane. At the heart of this complex lies the Mim1 protein, a central component for the biogenesis of a significant portion of the mitochondrial outer membrane proteome. This technical guide provides a comprehensive overview of the known interaction partners of the this compound complex, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.
Core Interaction Partners of the this compound Complex
The this compound complex does not function in isolation; it engages in a dynamic network of interactions to mediate protein import and assembly. Its primary interaction partners can be categorized as core complex components, protein import machinery, and substrate proteins.
Core MIM Complex Components
The fundamental unit of the MIM complex is a hetero-oligomeric assembly of this compound and Mim2.
-
Mim2: Mim2 is an essential partner of this compound, and its presence is crucial for the stability and assembly of the MIM complex. While the precise stoichiometry is still under investigation, evidence suggests that this compound is present in excess of Mim2 within the approximately 200 kDa complex.[1] The interaction between this compound and Mim2 is tight, and the absence of Mim2 leads to the degradation of this compound.
Interaction with the TOM and SAM Complexes
The MIM complex collaborates closely with the Translocase of the Outer Mitochondrial Membrane (TOM) and the Sorting and Assembly Machinery (SAM) to ensure the efficient import and assembly of mitochondrial proteins.
-
TOM Complex: The MIM complex dynamically interacts with the TOM complex, the primary entry gate for most mitochondrial precursor proteins.[2][3] This interaction is crucial for the import of multi-spanning and some single-spanning outer membrane proteins. The TOM complex receptor, Tom70 , recognizes and binds to the precursor proteins in the cytosol and facilitates their transfer to the MIM complex for membrane insertion.[4][5] The MIM complex is also involved in the assembly of the TOM complex itself, promoting the insertion of TOM subunits like Tom20 and the central channel-forming protein Tom40 .[6][7]
-
SAM Complex: The MIM complex also associates with the SAM complex, which is responsible for the insertion and assembly of β-barrel proteins into the outer membrane. This interaction is particularly important for the coordinated assembly of the TOM complex, which contains both α-helical and β-barrel subunits.[2][8] The MIM complex facilitates the insertion of the small α-helical TOM subunits, like Tom5, Tom6 and Tom7, which then associate with the assembling Tom40 β-barrel at the SAM complex.[8]
Substrate Proteins
The primary function of the this compound complex is to mediate the membrane insertion of a variety of α-helical outer membrane proteins. These substrates can be broadly classified based on their topology.
-
Multi-span Transmembrane Proteins: The MIM complex is a key import factor for proteins with multiple α-helical transmembrane segments, such as Ugo1, a protein involved in mitochondrial fusion.[4]
-
Signal-anchored Proteins: These proteins possess a single N-terminal transmembrane helix that anchors them to the membrane. The import receptors Tom20 and Tom70 are themselves substrates of the MIM complex.[9]
-
Tail-anchored Proteins: These proteins are characterized by a single transmembrane helix at their C-terminus. The MIM complex has been shown to be involved in the import of tail-anchored proteins like Fis1 and Gem1.[9]
-
Other Substrates: The MIM complex is also implicated in the biogenesis of other outer membrane proteins, including Ubx2.[10]
Quantitative Data on this compound Complex Interactions
While extensive qualitative data exists, precise quantitative measurements of the binding affinities and stoichiometry of the this compound complex with its various partners are still emerging. The available data is summarized below.
| Interacting Partner | Technique | Parameter | Value | Reference |
| This compound/Mim2 | Blue Native PAGE | Complex Size | ~200 kDa | |
| This compound/Mim2 | Speculation | Stoichiometry | This compound in excess of Mim2 | [1] |
Further quantitative studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are needed to determine the binding kinetics and affinities of these interactions.
Signaling Pathways Involving the this compound Complex
Recent studies have implicated the this compound complex in cellular signaling pathways, particularly in the process of mitophagy, the selective degradation of mitochondria by autophagy.
Atg32-Mediated Mitophagy in Yeast
In yeast, mitophagy is initiated by the mitochondrial outer membrane protein Atg32. The signaling cascade leading to mitophagy involves the phosphorylation of Atg32, which then recruits the autophagic machinery.
Atg32-mediated mitophagy pathway in yeast.
The MIM complex is responsible for the import of the mitophagy receptor Atg32 into the mitochondrial outer membrane.[9] Upon mitophagy-inducing signals, such as starvation or rapamycin treatment, the TORC1 signaling pathway is inhibited, leading to the transcriptional upregulation of Atg32.[11] Atg32 is then phosphorylated by a yet-to-be-fully-identified kinase, a crucial step for its interaction with the scaffold protein Atg11, which in turn initiates the formation of the autophagosome around the mitochondrion.[12][13] The Ppg1-Far phosphatase complex negatively regulates this process by dephosphorylating Atg32. The GET pathway ensures the correct localization of the Ppg1-Far complex to the endoplasmic reticulum, thereby preventing its inhibitory action on mitophagy at the mitochondrial surface.[14]
Experimental Protocols
Affinity Purification of the this compound Complex from Yeast Mitochondria
This protocol describes the isolation of the this compound complex from Saccharomyces cerevisiae mitochondria for the identification of interacting partners.
Materials:
-
Yeast strain expressing a tagged version of this compound (e.g., this compound-His, this compound-HA, or this compound-TAP)
-
Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)
-
Lysis buffer (1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF, and protease inhibitor cocktail)
-
Wash buffer (0.1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF)
-
Elution buffer (specific to the tag used, e.g., high imidazole concentration for His-tag, glycine-HCl pH 2.5 for HA-tag, or TEV protease for TAP-tag)
-
Affinity resin (e.g., Ni-NTA agarose, anti-HA agarose, or IgG sepharose)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the yeast strain expressing tagged this compound by differential centrifugation as previously described.[6]
-
Solubilization: Resuspend the isolated mitochondria in lysis buffer to a final protein concentration of 1 mg/mL and incubate for 30 minutes on ice with gentle agitation to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Affinity Binding: Incubate the cleared lysate with the appropriate affinity resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin by centrifugation and wash it three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the resin using the appropriate elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and silver staining or by mass spectrometry to identify the co-purified proteins.
Workflow Diagram:
Affinity purification workflow for the this compound complex.
Cross-linking Mass Spectrometry of Mitochondrial Membrane Complexes
This protocol provides a general framework for in-situ cross-linking of mitochondrial protein complexes to identify protein-protein interactions.
Materials:
-
Isolated and functional mitochondria
-
Cross-linking buffer (e.g., PBS or HEPES buffer)
-
Cross-linking reagent (e.g., DSS, BS3)
-
Quenching solution (e.g., Tris-HCl)
-
Lysis buffer (e.g., containing urea and detergents)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cross-linking Reaction: Resuspend isolated mitochondria in cross-linking buffer and add the cross-linking reagent. Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Lysis and Digestion: Lyse the cross-linked mitochondria and denature the proteins. Reduce and alkylate the cysteine residues, followed by digestion with trypsin overnight.
-
Enrichment of Cross-linked Peptides (Optional): To reduce sample complexity, cross-linked peptides can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides and map the interaction sites.
Workflow Diagram:
Cross-linking mass spectrometry workflow.
Conclusion
The this compound complex is a central hub for the biogenesis of α-helical proteins in the mitochondrial outer membrane. Its intricate network of interactions with the core subunit Mim2, the TOM and SAM complexes, and a diverse array of substrate proteins highlights its critical role in maintaining mitochondrial integrity and function. Furthermore, its emerging role in signaling pathways such as mitophagy opens new avenues for research into the regulation of mitochondrial quality control. The methodologies outlined in this guide provide a framework for further dissecting the molecular mechanisms of the this compound complex, which will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Outer Membrane Protein Tom70-Mediator in Protein Traffic, Membrane Contact Sites and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of Serine 114 on Atg32 mediates mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. The GET pathway serves to activate Atg32-mediated mitophagy by ER targeting of the Ppg1-Far complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mim1 in the Assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Translocase of the Outer Mitochondrial Membrane (TOM) complex is the primary gateway for the import of nuclear-encoded proteins into mitochondria, a process fundamental to cellular homeostasis. The biogenesis of this multi-subunit complex is a highly regulated process involving several accessory factors. This technical guide provides an in-depth examination of the mechanism of Mitochondrial Import 1 (Mim1), an integral outer membrane protein, in the assembly of the TOM complex. We will detail its multifaceted role in the insertion of α-helical TOM subunits, its coordination with the Sorting and Assembly Machinery (SAM) complex, and its impact on the assembly of the channel-forming protein, Tom40. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of the molecular processes and experimental workflows.
Introduction to the TOM Complex and this compound
The TOM complex is composed of seven distinct subunits: the central channel-forming β-barrel protein Tom40; the receptors Tom20, Tom22, and Tom70 that recognize incoming precursor proteins; and the small Tom proteins Tom5, Tom6, and Tom7 which are crucial for complex stability and assembly.[1][2] The proper assembly of these subunits is essential for mitochondrial function.[3]
This compound is an integral protein of the mitochondrial outer membrane that plays a vital and specific role in the biogenesis of the TOM complex.[1][4] It is not a stable component of the mature TOM complex but rather acts as an assembly factor.[4][5] this compound is part of the Mitochondrial Import (MIM) complex, which in fungi consists of this compound and Mim2, and functions as a general insertase for α-helical proteins into the outer membrane.[6][7]
The Core Mechanism of this compound in TOM Complex Assembly
This compound's primary function is to facilitate the assembly of the TOM complex after the initial insertion of the Tom40 precursor into the outer membrane by the SAM complex (also known as the TOB complex).[1][4] Depletion of this compound leads to a significant reduction in the assembled TOM complex and the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][4] this compound's role is multifaceted, involving the biogenesis of both the α-helical receptor proteins and the small Tom proteins, which in turn affects the maturation of the Tom40 channel.
Insertion and Assembly of Signal-Anchored Receptors
This compound is required for the efficient membrane insertion and assembly of the signal-anchored receptors Tom20 and Tom70.[8][9] These receptors are anchored in the outer membrane by a single N-terminal transmembrane α-helix.[8] The transmembrane segment of Tom20 contains critical residues that are recognized by this compound, a crucial step for docking the receptor into the TOM complex environment.[10] While this compound is essential for the integration of Tom20 into the membrane, it is not required for its subsequent assembly into the final TOM complex.[9]
Aiding the Assembly of the Tom40 Subcomplex
The biogenesis of the β-barrel protein Tom40 is a multi-step process. After its insertion into the outer membrane by the SAM complex, it must assemble with the other Tom subunits.[3][8] this compound's role in this process is indirect but critical. It facilitates the import and insertion of the small, α-helical Tom proteins, particularly Tom5 and Tom6.[11][12]
The assembly of Tom40 proceeds through distinct intermediates at the SAM complex. Mitochondria lacking this compound accumulate Tom40 at an early assembly stage (SAM-Ia), a phenotype similar to that of Tom5-deficient mitochondria.[12] The addition of Tom5 can rescue this assembly defect in this compoundΔ mitochondria, indicating that this compound's primary role in Tom40 maturation is to ensure the availability of Tom5 for the progression to the next assembly intermediate (SAM-Ib).[12][13] Therefore, this compound coordinates the assembly of α-helical subunits with the maturation of the β-barrel channel.
Cooperation with Tom70 and the MIM Complex Populations
The MIM complex, of which this compound is the core component, exists in three distinct populations within the outer membrane:
-
In complex with TOM: To accept precursor proteins, particularly multispanning α-helical proteins, from the receptor Tom70.[6][14][15]
-
As a lone insertase: For the assembly of single-spanning and tail-anchored proteins that are imported independently of Tom70.[6][15]
-
In complex with SAM: To coordinate the insertion of small Tom proteins (like Tom5 and Tom6) with the assembly of the Tom40 β-barrel.[6][15][16]
This dynamic organization allows this compound to participate in various biogenesis pathways. The cooperation between Tom70 and the this compound complex is central to the import of multispanning outer membrane proteins.[2][14][17]
Quantitative Data on this compound Function
The effects of this compound depletion have been quantified in several studies, providing clear evidence of its role in TOM complex biogenesis.
Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels
| Protein | Localization | Effect of this compound Depletion (after 15h) | Reference |
| TOM Complex Subunits | |||
| Tom40 | Outer Membrane | Moderately reduced | [4] |
| Tom22 | Outer Membrane | Moderately reduced | [4] |
| Tom20 | Outer Membrane | Significantly reduced | [4] |
| Tom5 | Outer Membrane | Moderately reduced | [4] |
| Other Outer Membrane Proteins | |||
| Tom70 | Outer Membrane | No significant change | [4] |
| Porin | Outer Membrane | No significant change | [4] |
| Tob55 (Sam50) | Outer Membrane | No significant change | [4] |
| Other Mitochondrial Proteins | |||
| Tim13 | Intermembrane Space | No significant change | [4] |
| Tim17 | Inner Membrane | No significant change | [4] |
| Hsp60 | Matrix | No significant change | [4] |
Table 2: Molecular Mass of this compound-Containing Complexes
| Complex | Method | Apparent Molecular Mass | Reference |
| This compound Complex | Size-Exclusion Chromatography | ~400-450 kDa | [4] |
| TOM-MIM Complex | Blue Native PAGE | ~600 kDa | [18] |
| SAM-MIM Complex | Blue Native PAGE | ~400 kDa | [18] |
| Free MIM Complex | Blue Native PAGE | ~200-250 kDa | [18] |
Visualization of Pathways and Workflows
Diagram 1: Role of this compound in the TOM Complex Assembly Pathway
Caption: this compound (in the MIM complex) facilitates the insertion of α-helical Tom proteins.
Diagram 2: Experimental Workflow for BN-PAGE Analysis
Caption: Workflow for analyzing TOM complex assembly defects using Blue Native PAGE.
Diagram 3: MIM Complex Populations
Caption: The three dynamic populations of the MIM complex in the outer membrane.
Detailed Experimental Protocols
The following protocols are generalized from methodologies commonly cited in the study of mitochondrial protein import.
Isolation of Mitochondria from Saccharomyces cerevisiae
This protocol is adapted for isolating mitochondria with an intact outer membrane.[19]
-
Cell Growth and Harvest: Grow yeast cells (e.g., in YPG medium) to the late logarithmic phase. Harvest cells by centrifugation (e.g., 5 min at 3,000 x g). Wash the cell pellet with distilled water.
-
DTT Treatment: Resuspend the cell pellet in 100 mM Tris-SO4, pH 9.4, containing 10 mM DTT. Incubate for 15 min at 30°C to soften the cell wall.
-
Spheroplasting: Pellet the cells and resuspend them in 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4. Add zymolyase (e.g., 1.5 mg per gram of cell wet weight) and incubate for 30-60 min at 30°C until spheroplasts are formed (monitor by microscopy).
-
Homogenization: Pellet spheroplasts gently (e.g., 5 min at 1,500 x g) and wash with 1.2 M sorbitol. Resuspend in ice-cold homogenization buffer (0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF). Homogenize using a Dounce homogenizer (10-15 strokes).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 5 min to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 4,000 x g for 5 min.
-
Again, transfer the supernatant and centrifuge at 12,000 x g for 15 min to pellet the mitochondrial fraction.
-
-
Washing and Storage: Resuspend the mitochondrial pellet in SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2). Repeat the 12,000 x g centrifugation step. Finally, resuspend the purified mitochondria in SEM buffer, determine the protein concentration (e.g., via Bradford assay), and store at -80°C.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate native protein complexes.[4][19][20]
-
Sample Preparation:
-
Thaw isolated mitochondria (50-100 µg of protein) on ice.
-
Pellet mitochondria and resuspend in solubilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1 mM EDTA, 10% glycerol, 1 mM PMSF).
-
Add a mild non-ionic detergent. Digitonin (e.g., at a final concentration of 1%) is commonly used to preserve the TOM complex structure.[4]
-
Incubate on ice for 15-30 min to solubilize membrane complexes.
-
Centrifuge at 20,000 x g for 15 min at 4°C to pellet insoluble material.
-
-
Electrophoresis:
-
Add BN-PAGE sample buffer (containing Coomassie Brilliant Blue G-250) to the supernatant.
-
Load samples onto a native gradient gel (e.g., 4-16% polyacrylamide).
-
Run the gel at 4°C. Use a cathode buffer containing Coomassie Blue for the first part of the run, then switch to a cathode buffer without the dye.
-
-
Analysis: After electrophoresis, the gel can be used for Western blotting to detect specific proteins within the separated complexes.
In Vitro Protein Import Assay
This assay assesses the ability of isolated mitochondria to import radiolabeled precursor proteins.[4][12]
-
Precursor Synthesis: Synthesize the precursor protein of interest (e.g., 35S-methionine-labeled Tom40) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Import Reaction:
-
Incubate isolated mitochondria (25-50 µg) in import buffer (containing an energy source like ATP and NADH) at 25°C.
-
Add the radiolabeled precursor protein to initiate the import reaction.
-
Incubate for various time points (e.g., 5, 15, 30 min).
-
-
Post-Import Treatment:
-
Stop the import by placing tubes on ice and adding protease (e.g., Proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
Incubate on ice for 15-30 min.
-
Inactivate the protease by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis: Re-isolate the mitochondria, lyse them, and analyze the imported protein by SDS-PAGE and autoradiography or by BN-PAGE to assess assembly into complexes.
Affinity Purification and Cross-linking
These methods are used to identify protein-protein interactions.[14][21]
-
Affinity Purification:
-
Use a yeast strain expressing a tagged protein (e.g., His-tagged Tom70 or Protein A-tagged this compound).
-
Isolate mitochondria and solubilize them with a mild detergent (e.g., 1% digitonin) as for BN-PAGE.
-
Incubate the lysate with the appropriate affinity resin (e.g., Ni-NTA agarose for His-tags, IgG Sepharose for Protein A-tags).
-
Wash the resin extensively to remove non-specific binders.
-
Elute the protein complex (e.g., with imidazole for His-tags or TEV protease cleavage for specific tags).
-
Analyze the eluate by SDS-PAGE and immunoblotting to identify co-purified proteins.
-
-
Chemical Cross-linking:
-
Incubate intact, isolated mitochondria with a chemical cross-linking reagent (e.g., MBS) in a suitable buffer.
-
Quench the reaction after a defined time.
-
Lyse the mitochondria (often with a denaturing detergent like SDS for subsequent analysis) and perform affinity purification of a tagged bait protein to identify covalently linked partners.
-
Conclusion
This compound is a critical, multi-functional assembly factor for the mitochondrial TOM complex. It acts as an insertase for α-helical Tom subunits, including the key receptors Tom20 and Tom70, and the small Tom proteins Tom5 and Tom6.[8][12] Its role is not limited to a single step; rather, it coordinates the biogenesis of different types of subunits through dynamic interactions with both the TOM and SAM complexes.[6][15] By ensuring the timely insertion and availability of α-helical components, this compound indirectly but essentially controls the maturation pathway of the central β-barrel channel, Tom40. Understanding the precise mechanism of this compound is crucial for a complete picture of mitochondrial biogenesis and may offer insights into mitochondrial dysfunction in disease.
References
- 1. embopress.org [embopress.org]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Targeting and Insertion of Membrane Proteins in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biogenesis of the mitochondrial TOM complex: this compound promotes insertion and assembly of signal-anchored receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The function of this compound in the biogenesis of the mitochondrial TOM complex [edoc.ub.uni-muenchen.de]
- 10. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial protein translocation machinery: From TOM structural biogenesis to functional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly of the Mitochondrial Protein Import Channel: Role of Tom5 in Two-Stage Interaction of Tom40 with the SAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Expression and Regulation of Mim1 in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mitochondrial import protein 1 (Mim1) in the model organism Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane, playing a crucial role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex and the import of a subset of mitochondrial proteins. This document details the expression, regulation, and function of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating mitochondrial protein import, biogenesis, and related cellular processes, as well as for professionals in drug development targeting mitochondrial pathways.
Introduction to this compound
This compound, also known as Tom13, is a 13 kDa protein embedded in the outer mitochondrial membrane of Saccharomyces cerevisiae. It is a critical component of the machinery responsible for the import and assembly of mitochondrial proteins synthesized in the cytosol. Specifically, this compound is essential for the proper assembly of the TOM complex, the main entry gate for precursor proteins into the mitochondria. Deletion or depletion of this compound leads to severe defects in the biogenesis of the TOM complex, resulting in reduced levels of key TOM components like Tom40, Tom20, and Tom70, and consequently, altered mitochondrial morphology.
This compound functions as part of a larger assembly known as the Mitochondrial Import (MIM) complex, which also includes the protein Mim2. The MIM complex cooperates with the receptor Tom70 to facilitate the import and insertion of multi-spanning alpha-helical proteins into the outer mitochondrial membrane.
Quantitative Data on this compound Expression and Properties
Quantitative analysis of this compound provides essential baseline data for experimental design and interpretation. The following tables summarize key quantitative parameters for this compound protein and the this compound gene.
| Parameter | Value | Reference |
| Protein Abundance | ||
| Median Abundance (molecules/cell) | 1142 ± 137 | --INVALID-LINK-- |
| Abundance (ppm) | 0.28 | --INVALID-LINK-- |
| Protein Properties | ||
| Molecular Weight (Da) | 12753.6 | --INVALID-LINK-- |
| Half-life (hr) | 58.3 | --INVALID-LINK-- |
| Isoelectric Point (pI) | 4.86 | --INVALID-LINK-- |
Table 1: Quantitative Data for this compound Protein in S. cerevisiae
Regulation of this compound Expression
The expression of this compound is subject to regulation at both the transcriptional and post-transcriptional levels, allowing the cell to modulate mitochondrial biogenesis in response to various physiological cues.
Transcriptional Regulation
While specific transcription factors that directly bind to the this compound promoter have not been extensively characterized, the expression of genes involved in mitochondrial biogenesis is known to be coordinately regulated in response to the available carbon source.
-
Carbon Source: The expression of many nuclear-encoded mitochondrial proteins is repressed in the presence of glucose (a fermentable carbon source) and induced when cells are grown on non-fermentable carbon sources like ethanol or glycerol. This regulation is primarily mediated by the Snf1/Mig1 signaling pathway. While direct regulation of this compound by this pathway has not been explicitly demonstrated, it is plausible that this compound expression is influenced by the metabolic state of the cell.
-
Nitrogen Source: Nitrogen availability also impacts mitochondrial function and biogenesis. The Nitrogen Catabolite Repression (NCR) pathway, mediated by GATA transcription factors like Gln3 and Gat1, regulates the expression of genes involved in nitrogen metabolism. While direct targets of NCR are primarily involved in nitrogen utilization, crosstalk between nitrogen and carbon metabolism pathways could indirectly influence this compound expression.
-
Stress Conditions: Cellular stresses such as oxidative stress and osmotic stress trigger broad transcriptional responses to protect the cell and maintain homeostasis. The High Osmolarity Glycerol (HOG) pathway and the general stress response pathway, involving transcription factors Msn2/Msn4, are key players in these responses. These pathways can modulate the expression of genes involved in mitochondrial function, and thus may also regulate this compound expression.
Post-Translational Regulation and Protein Degradation
The stability and activity of this compound are also likely regulated at the post-translational level.
-
Protein Degradation: The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of many cellular proteins, including those in the mitochondrial outer membrane. While the specific E3 ubiquitin ligases that target this compound for degradation have not been definitively identified, several ligases are known to be involved in mitochondrial quality control. For instance, Mdm30 is an F-box protein that mediates the ubiquitination of the outer membrane protein Fzo1. It is plausible that a similar mechanism exists for the turnover of this compound to ensure the quality control of the TOM/MIM complexes.
Signaling Pathways and Experimental Workflows
The function and regulation of this compound are integrated into complex cellular networks. The following diagrams illustrate key pathways and experimental workflows relevant to the study of this compound.
Signaling Pathway for Mitochondrial Protein Import via this compound
Experimental Workflow for Co-Immunoprecipitation of this compound
Logical Relationship of this compound in TOM Complex Assembly
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the expression and regulation of this compound.
Isolation of Mitochondria from Saccharomyces cerevisiae
This protocol is adapted for the isolation of mitochondria suitable for protein import assays and Blue Native PAGE analysis.
Materials:
-
Yeast culture grown in YPG (1% yeast extract, 2% peptone, 3% glycerol) to mid-log phase (OD600 of 1.5-2.0).
-
DTT Buffer: 0.1 M Tris-SO4 pH 9.4, 10 mM DTT.
-
Spheroplasting Buffer: 1.2 M sorbitol, 20 mM KPi pH 7.4.
-
Zymolyase-100T.
-
Homogenization Buffer: 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF.
-
Differential Centrifugation Buffers (SEH Buffer): 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA.
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 min.
-
Wash cells once with distilled water.
-
Resuspend cells in DTT Buffer and incubate for 15 min at 30°C with gentle shaking.
-
Pellet cells and resuspend in Spheroplasting Buffer.
-
Add zymolyase (3-5 mg per gram of cell wet weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by measuring OD800 of a 1:100 dilution in water).
-
Harvest spheroplasts by centrifugation at 1,500 x g for 5 min.
-
Wash spheroplasts gently with Spheroplasting Buffer.
-
Resuspend spheroplasts in ice-cold Homogenization Buffer and homogenize using a Dounce homogenizer (10-15 strokes).
-
Perform differential centrifugation:
-
Centrifuge homogenate at 1,500 x g for 5 min to pellet cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 min to pellet mitochondria.
-
-
Resuspend the mitochondrial pellet in SEH buffer.
-
Repeat the low-speed and high-speed centrifugation steps to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of SEH buffer and determine the protein concentration using a Bradford or BCA assay.
Co-Immunoprecipitation of this compound and Interacting Partners
This protocol is designed for the identification of proteins that interact with this compound in the mitochondrial outer membrane.
Materials:
-
Isolated mitochondria from yeast expressing an epitope-tagged version of this compound (e.g., this compound-HA or this compound-FLAG).
-
Lysis Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% digitonin (or other mild non-ionic detergent), 1 mM PMSF, and protease inhibitor cocktail.
-
Antibody against the epitope tag (e.g., anti-HA or anti-FLAG).
-
Protein A/G-agarose beads.
-
Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% digitonin.
-
Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.
Procedure:
-
Resuspend isolated mitochondria in Lysis Buffer to a final protein concentration of 1-5 mg/mL.
-
Incubate on ice for 30 min with occasional vortexing to solubilize membrane proteins.
-
Centrifuge at 16,000 x g for 15 min at 4°C to pellet insoluble material.
-
Transfer the supernatant (mitochondrial lysate) to a new tube.
-
Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the specific antibody to the lysate and incubate for 2-4 hours at 4°C on a rotator.
-
Add fresh Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the bound proteins using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for TOM/MIM Complex Analysis
BN-PAGE is used to separate native protein complexes, allowing the analysis of the assembly state of the TOM and MIM complexes.
Materials:
-
Isolated mitochondria.
-
Solubilization Buffer: 50 mM NaCl, 50 mM imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA, and 1% (w/v) digitonin.
-
BN-PAGE Sample Buffer: 5% Coomassie Brilliant Blue G-250, 500 mM 6-aminohexanoic acid.
-
BN-PAGE gel system (gradient or single percentage gels).
-
Cathode Buffer: 50 mM Tricine, 15 mM Bis-Tris pH 7.0, 0.02% Coomassie Brilliant Blue G-250.
-
Anode Buffer: 50 mM Bis-Tris pH 7.0.
Procedure:
-
Resuspend isolated mitochondria in Solubilization Buffer to a final concentration of 5-10 mg/mL.
-
Incubate on ice for 20 min to solubilize the protein complexes.
-
Centrifuge at 16,000 x g for 20 min at 4°C to remove insoluble material.
-
Add BN-PAGE Sample Buffer to the supernatant.
-
Load the samples onto the BN-PAGE gel and run the electrophoresis at 4°C. Start at 100 V for 30 min and then increase to 200-500 V until the dye front reaches the bottom of the gel.
-
After electrophoresis, the gel can be used for:
-
Western blotting: Transfer the protein complexes to a PVDF membrane and probe with antibodies against specific subunits (e.g., this compound, Tom40, Tom20).
-
Second-dimension SDS-PAGE: Excise a lane from the BN-PAGE gel, incubate it in SDS-PAGE sample buffer, and run it on a standard SDS-PAGE gel to separate the individual subunits of the complexes.
-
Conclusion
This compound is a key player in the intricate process of mitochondrial biogenesis in Saccharomyces cerevisiae. Its role extends from facilitating the assembly of the essential TOM complex to mediating the import of a specific class of outer membrane proteins. Understanding the expression and regulation of this compound is therefore critical for a complete picture of mitochondrial protein import and quality control. This technical guide provides a foundational resource for researchers, summarizing current knowledge and providing detailed protocols to facilitate further investigation into the multifaceted functions of this compound. Future research directions should focus on elucidating the specific transcriptional and post-translational regulatory mechanisms that govern this compound expression and activity in response to cellular needs and environmental cues. Such studies will not only advance our fundamental understanding of mitochondrial biology but may also reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.
An In-Depth Technical Guide to the Structural Domains of the Mim1 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitochondrial import protein 1 (Mim1), a key player in the biogenesis of the mitochondrial outer membrane, is essential for the assembly of the Translocase of the Outer Mitochondrial (TOM) complex and the import of multi-spanning α-helical proteins. This technical guide provides a comprehensive overview of the structural and functional characteristics of the three distinct domains of the Saccharomyces cerevisiae this compound protein: the N-terminal cytosolic domain, the central transmembrane domain, and the C-terminal intermembrane space domain. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the protein's functional interactions to serve as a valuable resource for researchers in mitochondrial biology and drug development targeting mitochondrial pathways.
Introduction
This compound is an integral outer mitochondrial membrane protein that plays a crucial, multifaceted role in maintaining mitochondrial integrity and function.[1][2] Its primary functions include facilitating the assembly of the TOM complex, the main entry gate for nuclear-encoded mitochondrial proteins, and mediating the import of a subset of outer membrane proteins, particularly those with multiple transmembrane segments.[3][4][5] Understanding the specific roles of its distinct structural domains is critical for elucidating the molecular mechanisms of mitochondrial protein import and for the development of potential therapeutic interventions targeting mitochondrial dysfunction.
Structural Domains of this compound
The this compound protein in Saccharomyces cerevisiae is a 113-amino acid polypeptide with a molecular weight of approximately 13 kDa. It is organized into three distinct functional domains: an N-terminal domain exposed to the cytosol, a single central α-helical transmembrane segment, and a C-terminal domain located in the mitochondrial intermembrane space.[6][7][8]
Quantitative Data on this compound Domains
The following table summarizes the key quantitative features of the this compound protein and its structural domains. The amino acid boundaries for the N-terminal and C-terminal domains are estimated based on the predicted transmembrane helix.
| Feature | N-Terminal Domain (Cytosolic) | Transmembrane Domain | C-Terminal Domain (Intermembrane Space) | Full-Length Protein |
| Amino Acid Range | 1 - 44 | 45 - 67 | 68 - 113 | 1 - 113 |
| Calculated Molecular Weight (Da) | ~5,100 | ~2,500 | ~5,158 | ~12,758 |
| Subcellular Localization | Cytosol | Outer Mitochondrial Membrane | Intermembrane Space | Outer Mitochondrial Membrane |
Note: The amino acid ranges for the N-terminal and C-terminal domains are estimations based on the predicted transmembrane helix from computational analyses. The molecular weights are calculated based on the amino acid sequence.
Functional Roles of this compound Domains
Each domain of the this compound protein executes specific functions that are critical for its overall role in mitochondrial biogenesis.
N-Terminal Cytosolic Domain
The N-terminal domain of this compound, which faces the cytosol, is directly involved in the assembly of the TOM complex.[6] It regulates both an early, SAM (Sorting and Assembly Machinery) complex-mediated step and a later step catalyzed by the Sam37 subunit in the assembly pathway of the core TOM complex component, Tom40.[6] This domain is thought to interact with components of the SAM complex to coordinate the insertion and assembly of TOM complex subunits.
Central Transmembrane Domain
The single transmembrane α-helix is the most conserved region of the this compound protein and is essential for its function and stability.[1] This domain is not only responsible for anchoring the protein in the outer mitochondrial membrane but also mediates the homo-oligomerization of this compound, a process that is critical for its role in integrating the import receptor Tom20 into the membrane.[8] The transmembrane segment of this compound is also believed to interact with the transmembrane domains of its substrate proteins, facilitating their insertion into the lipid bilayer.[4]
C-Terminal Intermembrane Space Domain
The C-terminal domain resides in the intermembrane space and is also implicated in the assembly of the TOM complex. While its precise molecular interactions are less characterized than the other domains, it is understood to be involved in the later stages of Tom40 assembly.[6]
Experimental Protocols for Studying this compound Domains
This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound domains.
Determination of this compound Topology by Alkaline Carbonate Extraction
This method is used to determine whether a protein is integrally embedded in a membrane or peripherally associated.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from yeast cells grown to mid-log phase using differential centrifugation.
-
Alkaline Carbonate Extraction:
-
Resuspend isolated mitochondria in a freshly prepared, ice-cold 0.1 M sodium carbonate solution (pH 11.5) to a final protein concentration of 1 mg/mL.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Fractionation:
-
Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (containing soluble and peripheral membrane proteins).
-
Wash the pellet (containing integral membrane proteins) with a buffer such as 20 mM HEPES-KOH, pH 7.4.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze both fractions by SDS-PAGE and immunoblotting using an anti-Mim1 antibody. Integral membrane proteins like this compound will be found in the pellet fraction.
-
Analysis of this compound-Containing Protein Complexes by Blue Native PAGE (BN-PAGE)
BN-PAGE is a native gel electrophoresis technique used to separate intact protein complexes.
Protocol:
-
Mitochondria Solubilization:
-
Resuspend isolated mitochondria (1 mg/mL) in an ice-cold digitonin-containing buffer (e.g., 1% (w/v) digitonin, 20 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 50 mM NaCl, 10% (v/v) glycerol).
-
Incubate on ice for 15-30 minutes to solubilize mitochondrial membrane protein complexes.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
-
Sample Preparation:
-
Add Coomassie Blue G-250 sample buffer to the supernatant.
-
-
Electrophoresis:
-
Separate the protein complexes on a native polyacrylamide gradient gel (e.g., 4-16%).
-
-
Analysis:
-
Transfer the separated complexes to a PVDF membrane and perform immunoblotting with antibodies against this compound and other proteins of interest to identify interaction partners.
-
In Vitro Tom40 Assembly Assay
This assay is used to assess the role of this compound in the assembly of the Tom40 protein into the TOM complex.
Protocol:
-
In Vitro Transcription and Translation:
-
Synthesize radiolabeled Tom40 precursor protein in a cell-free system (e.g., rabbit reticulocyte lysate) in the presence of [³⁵S]-methionine.
-
-
Import Reaction:
-
Incubate the radiolabeled Tom40 precursor with isolated mitochondria (from wild-type and this compound-deficient yeast strains) in an import buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 2 mM ATP, 2 mM NADH) at 25°C for various time points.
-
-
Analysis of Assembly:
-
Stop the import reaction by placing the samples on ice.
-
Lyse the mitochondria with a digitonin-containing buffer and analyze the protein complexes by BN-PAGE followed by autoradiography to visualize the assembly of radiolabeled Tom40 into the TOM complex.
-
Signaling Pathways and Interactions
The function of this compound is intricately linked to the broader mitochondrial protein import and assembly machinery. The following diagrams illustrate these relationships.
Conclusion
The this compound protein, through its distinct structural domains, acts as a central hub for the biogenesis of the mitochondrial outer membrane. Its N-terminal cytosolic domain regulates the intricate assembly process of the TOM complex, while its highly conserved transmembrane domain is crucial for its own oligomerization and the insertion of other membrane proteins. The C-terminal domain in the intermembrane space further contributes to the maturation of the TOM complex. The detailed understanding of these domain-specific functions and their interactions, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of mitochondrial biology and for identifying novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound functions in an oligomeric form to facilitate the integration of Tom20 into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mim1 Knockdown and Knockout in Yeast (Saccharomyces cerevisiae)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mim1 (Mitochondrial Import protein 1), encoded by the YOL026C gene in Saccharomyces cerevisiae, is an integral protein of the mitochondrial outer membrane.[1] It plays a crucial role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex by facilitating the assembly of TOM complex subunits.[2][3] Furthermore, this compound, in cooperation with the receptor Tom70, forms a key part of the machinery for inserting multi-spanning alpha-helical proteins into the mitochondrial outer membrane.[4][5]
Studying the function of this compound is critical for understanding mitochondrial protein import and assembly, processes that are often dysregulated in various human diseases. Gene knockout (complete deletion) and knockdown (reduction of expression) are powerful techniques to investigate the cellular consequences of this compound loss-of-function. This document provides detailed protocols for achieving this compound knockout and knockdown in S. cerevisiae, along with methods for verification and expected phenotypic outcomes.
Section 1: Gene Knockout (Deletion) of this compound
Gene knockout, creating a this compoundΔ null allele, is the definitive method for studying the effects of a complete loss of this compound function. The most common approaches in yeast are PCR-based homologous recombination and the more recent CRISPR-Cas9 system.
Method 1: PCR-Based Cassette-Mediated Homologous Recombination
This classic method involves replacing the entire this compound open reading frame (ORF) with a selectable marker cassette. The cassette, typically containing an antibiotic resistance gene like KanMX, is amplified by PCR using primers with tails homologous to the regions immediately upstream and downstream of the this compound ORF.
Experimental Protocol:
-
Primer Design:
-
Forward Primer (F2): 40-45 nucleotides of sequence homologous to the region immediately upstream of the this compound start codon, followed by 20 nucleotides that bind to the selectable marker cassette (e.g., pFA6a-KanMX4 vector).
-
Reverse Primer (R1): 40-45 nucleotides of sequence homologous to the region immediately downstream of the this compound stop codon (in reverse complement), followed by 20 nucleotides that bind to the other end of the marker cassette.
-
-
Knockout Cassette Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with the designed primers and a template plasmid containing the selectable marker (e.g., pFA6a-KanMX4).
-
Reaction Mix:
-
Template Plasmid: 50 ng
-
Forward Primer (F2): 10 µM
-
Reverse Primer (R1): 10 µM
-
High-Fidelity Polymerase Mix (2X): 25 µL
-
Nuclease-free water: to 50 µL
-
-
Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 55°C for 20s, 72°C for 90s); 72°C for 5 min.
-
Verify the PCR product size (~1.6 kb for KanMX) via agarose gel electrophoresis and purify the cassette.
-
-
Yeast Transformation (Lithium Acetate Method):
-
Grow a 5 mL culture of wild-type haploid yeast (e.g., BY4741) overnight in YPD medium.
-
Inoculate 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow to ~0.8-1.0.
-
Harvest cells, wash with sterile water, and resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).
-
In a microfuge tube, mix 100 µL of competent yeast cells with 1-5 µg of the purified PCR cassette and 5 µL of carrier DNA (ssDNA).
-
Add 600 µL of PEG/LiAc solution (40% PEG 3350, 100 mM LiAc).
-
Incubate at 30°C for 30 minutes, then heat shock at 42°C for 15-20 minutes.
-
Pellet cells, remove PEG, resuspend in sterile water, and plate on YPD agar containing G418 (200 µg/mL).
-
Incubate at 30°C for 2-3 days until resistant colonies appear.
-
-
Verification of Knockout:
-
Colony PCR: Pick individual resistant colonies and perform PCR using a combination of primers.
-
Primer A (Upstream of this compound): Binds outside the integration site.
-
Primer KanB (Internal to KanMX): Binds within the marker cassette.
-
Primer C (Downstream of this compound): Binds outside the integration site.
-
A successful knockout will yield a product with A+KanB and KanB+C, but no product with primers internal to the this compound ORF.
-
-
Phenotypic Analysis: Assess the characteristic phenotypes of this compoundΔ mutants (see Table 1).
-
Method 2: CRISPR-Cas9 Mediated Knockout
The CRISPR-Cas9 system offers a highly efficient and potentially marker-free method for gene deletion.[6][7] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to the this compound locus, creating a double-strand break (DSB). The cell's homologous recombination pathway then repairs the break using a co-transformed DNA repair template, which introduces the desired deletion.
Experimental Protocol:
-
gRNA Design:
-
Design a 20-nucleotide gRNA sequence targeting an early exon of the this compound ORF. The target site must be immediately followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
-
Use online tools (e.g., CHOPCHOP) to identify gRNAs with high on-target and low off-target scores.
-
-
Repair Template Design:
-
Synthesize a 90-120 bp single-stranded oligodeoxynucleotide (ssODN) or a double-stranded DNA fragment.
-
The template should consist of two homology arms of 40-60 bp each, identical to the sequences immediately upstream and downstream of the intended DSB, effectively bridging the cut and deleting the intervening this compound sequence.
-
Introduce silent mutations into the PAM sequence within the template to prevent repeated cutting by Cas9 after successful editing.
-
-
Plasmid Construction and Transformation:
-
Clone the designed gRNA sequence into a yeast expression vector that also constitutively expresses the Cas9 enzyme (e.g., a p414-TEF1p-Cas9-CYC1t based plasmid).[7]
-
Co-transform the Cas9/gRNA plasmid and the repair template into wild-type yeast using the Lithium Acetate method described above.
-
Plate on selective media for the Cas9/gRNA plasmid (e.g., synthetic complete medium lacking tryptophan, SC-Trp).
-
-
Verification of Knockout:
-
Colony PCR and Sequencing: Screen transformants by PCR using primers flanking the target region. A successful deletion will result in a smaller PCR product than the wild-type. Confirm the deletion and the presence of any introduced mutations by Sanger sequencing the PCR product.
-
Plasmid Curing: (Optional) To create a marker-free strain, grow the confirmed knockout strain on non-selective media (YPD) for several generations and then replica-plate to identify colonies that have lost the Cas9 plasmid.
-
Expected Phenotypes of this compoundΔ Strains
The deletion of this compound leads to several distinct phenotypes, primarily related to mitochondrial dysfunction.
| Condition | Wild-Type Phenotype | This compoundΔ Phenotype | Reference(s) |
| Growth on Fermentable Carbon Source (e.g., Glucose, 30°C) | Robust growth | Normal to slightly reduced growth rate | [2] |
| Growth on Non-fermentable Carbon Source (e.g., Glycerol, 30°C) | Robust growth | Strongly reduced or absent growth | [1][8] |
| Growth at Elevated Temperature (37°C on non-fermentable media) | Robust growth | No growth (synthetic lethal) | [8] |
| TOM Complex Assembly | Efficient assembly of Tom40 into the 400 kDa TOM complex | Defective assembly, accumulation of Tom40 in smaller intermediate complexes (~100 kDa) | [2] |
| Mitochondrial Protein Import | Normal import of multi-spanning outer membrane proteins (e.g., Ugo1) | Impaired import of multi-spanning outer membrane proteins | [4] |
| Respiratory Metabolism | Competent | Absent or severely impaired | [1] |
Section 2: Gene Knockdown of this compound
Gene knockdown reduces the expression of this compound, allowing for the study of phenotypes resulting from protein depletion rather than complete absence. This is particularly useful if a complete knockout is lethal under certain conditions or to study dose-dependent effects.
Method 1: Promoter Replacement for Conditional Expression
This technique involves replacing the endogenous this compound promoter with one that can be regulated externally, such as the galactose-inducible GAL1 promoter. This allows for controlled depletion of the this compound protein by changing the carbon source in the growth medium.
Experimental Protocol:
-
Construct Design: Use a PCR-based strategy similar to the knockout protocol. The cassette will contain a regulatable promoter (e.g., pGAL1) and a selectable marker. Plasmids for this purpose (e.g., pFA6a-link-yomCherry-CaURA3-pGAL1) are available.
-
Primer Design: Design primers with homology to the region immediately upstream of the this compound ORF, but downstream of its native promoter.
-
Amplification and Transformation: Amplify the promoter cassette and transform it into yeast as described for the knockout protocol.
-
Verification: Use colony PCR to confirm the correct integration of the promoter cassette upstream of the this compound ORF.
-
This compound Depletion:
-
Expression ON: Grow the engineered strain in synthetic media containing galactose (2%) as the carbon source.
-
Expression OFF (Depletion): Shift the cells to media containing glucose (2%). The GAL1 promoter is repressed, and existing this compound protein will be diluted through cell division and natural turnover.
-
-
Analysis: Monitor the levels of this compound protein over time using Western blotting. Analyze the onset of phenotypes as the protein is depleted.
Method 2: RNA Interference (RNAi)
While S. cerevisiae lacks a native RNAi pathway, it can be reconstituted by expressing key components like Dicer and Argonaute from other species.[9][10] This allows for sequence-specific knockdown of this compound mRNA. This is an advanced technique suitable for fine-tuning expression levels.
Experimental Protocol:
-
Strain Requirement: Use a S. cerevisiae strain engineered to express the necessary RNAi machinery (e.g., Dcr1 and Ago1 from Saccharomyces castelli).
-
shRNA Design: Design a short hairpin RNA (shRNA) targeting a unique sequence within the this compound mRNA. The hairpin should consist of a 19-22 bp sense strand, a loop sequence (e.g., 9-12 nt), and a 19-22 bp antisense strand complementary to the sense strand.
-
Expression Cassette: Clone the shRNA sequence into a yeast expression vector, typically under the control of a strong constitutive (e.g., GPD) or inducible (GAL1) promoter.
Section 3: Functional Pathways Involving this compound
Knockout and knockdown experiments are performed to probe the function of the target protein. This compound is central to two interconnected processes in the mitochondrial outer membrane.
This compound's Role in Multi-spanning Protein Import
This compound collaborates with the receptor Tom70 to facilitate the membrane insertion of proteins with multiple alpha-helical transmembrane segments.[4] Precursor proteins are first recognized by Tom70 and then handed off to the this compound complex for insertion into the outer membrane.
This compound's Role in TOM Complex Assembly
This compound is required for the proper assembly of the mature TOM complex. After the core channel protein, Tom40, is inserted into the outer membrane by the SAM/TOB complex, this compound facilitates the subsequent assembly steps, including the integration of other Tom subunits like Tom20, Tom22, and the small Tom proteins.[2] In the absence of this compound, Tom40 stalls in assembly intermediates.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New CRISPR technology ‘knocks out’ yeast genes with single-point precision – News Bureau [news.illinois.edu]
- 7. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Advances in RNAi-Assisted Strain Engineering in Saccharomyces cerevisiae [frontiersin.org]
- 10. Frontiers | RNAi-based Boolean gates in the yeast Saccharomyces cerevisiae [frontiersin.org]
Protocol for Co-immunoprecipitation of Mim1 Interacting Proteins in Saccharomyces cerevisiae
Application Note: This protocol details the co-immunoprecipitation (Co-IP) procedure to identify and analyze proteins interacting with the mitochondrial outer membrane protein Mim1 in the model organism Saccharomyces cerevisiae. This method is crucial for researchers in molecular biology, biochemistry, and drug development investigating mitochondrial protein import, complex assembly, and mitochondrial biogenesis.
Audience: This document is intended for researchers, scientists, and drug development professionals with experience in standard laboratory techniques.
Introduction
This compound (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane in Saccharomyces cerevisiae. It plays a critical role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the main entry gate for newly synthesized proteins into mitochondria. This compound is essential for the assembly of key TOM complex components, such as Tom40, Tom20, and Tom70. Understanding the protein interaction network of this compound is vital for elucidating the molecular mechanisms of mitochondrial protein import and the assembly of mitochondrial protein complexes. Co-immunoprecipitation followed by mass spectrometry is a powerful technique to identify novel interacting partners and to confirm known interactions.
Data Presentation: this compound Interacting Proteins
The following table summarizes known and potential interacting partners of this compound identified through large-scale affinity purification-mass spectrometry studies in Saccharomyces cerevisiae. The data is sourced from the comprehensive yeast interactome study by O'Reilly et al. (2023), accessible at --INVALID-LINK--.
| Protein Name | UniProt ID | Gene Name | Description | Interaction Score |
| Mitochondrial import protein 1 | P32898 | This compound | Bait protein | - |
| Mitochondrial import protein 2 | P0C0X8 | MIM2 | Component of the MIM complex, involved in mitochondrial outer membrane protein import. | 10 |
| Translocase of outer membrane 40 kDa subunit | P32897 | TOM40 | Forms the central channel of the TOM complex for protein import. | 9 |
| Mitochondrial import receptor subunit TOM20 | P23368 | TOM20 | Receptor for mitochondrial preproteins. | 8 |
| Mitochondrial import receptor subunit TOM70 | P21810 | TOM70 | Receptor for mitochondrial preproteins with internal targeting signals. | 7 |
| Mitochondrial import receptor subunit TOM22 | P50113 | TOM22 | Central organizing subunit of the TOM complex. | 6 |
| Sorting and assembly machinery component 50 | P32896 | SAM50 | Core component of the SAM complex, mediates insertion of beta-barrel proteins. | 5 |
| Mitochondrial distribution and morphology protein 10 | P38295 | MDM10 | Involved in mitochondrial morphology and protein import. | 5 |
| Mitochondrial outer membrane protein Ugo1 | P53188 | UGO1 | Involved in mitochondrial fusion. | 4 |
| Protein Scm4 | P40059 | SCM4 | Involved in mitochondrial protein import. | 4 |
Note: The Interaction Score is a confidence score assigned by the yeast-interactome.org database, ranging from 0 to 10, with higher scores indicating higher confidence in the interaction.
Experimental Protocols
Yeast Culture and Mitochondria Isolation
This protocol is adapted for yeast cells expressing a tagged version of this compound (e.g., this compound-HA or this compound-GFP) from the endogenous locus to ensure physiological expression levels.
Materials:
-
Yeast strain expressing tagged this compound
-
YPD or appropriate selective media
-
Dithiothreitol (DTT)
-
Zymolyase
-
Sorbitol buffer (1.2 M sorbitol, 20 mM K-PIPES pH 6.8)
-
Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 2 mM MgCl2, 1 mM EGTA, 1 mM PMSF, and protease inhibitor cocktail)
-
Differential centrifugation equipment
Protocol:
-
Grow yeast cells to mid-log phase (OD600 ≈ 2-4) in 2-4 liters of appropriate media.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in 100 mM Tris-HCl pH 9.4, 10 mM DTT and incubate for 10 minutes at 30°C to induce cell wall stress.
-
Pellet the cells and resuspend in sorbitol buffer.
-
Add zymolyase (2-3 mg per gram of cell wet weight) and incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by measuring OD800 of a 1:100 dilution in water, which should drop by ~80-90%).
-
Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.
-
Gently resuspend the spheroplast pellet in ice-cold homogenization buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle).
-
Perform differential centrifugation to isolate mitochondria:
-
Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet unbroken cells and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and centrifuging again at 12,000 x g for 15 minutes.
-
-
Resuspend the final mitochondrial pellet in a small volume of homogenization buffer and determine the protein concentration using a Bradford or BCA assay.
Co-immunoprecipitation of this compound and Interacting Proteins
Materials:
-
Isolated mitochondria
-
Co-IP Lysis Buffer (1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail)
-
Anti-tag antibody (e.g., anti-HA or anti-GFP)
-
Protein A/G magnetic beads
-
Wash Buffer (0.1% digitonin, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Magnetic rack
Protocol:
-
Resuspend isolated mitochondria to a final protein concentration of 1-5 mg/mL in ice-cold Co-IP Lysis Buffer.
-
Incubate on a rotator for 30-60 minutes at 4°C to solubilize mitochondrial membranes.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.
-
Pre-clear the lysate by adding 20-30 µL of equilibrated Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the anti-tag antibody (amount to be optimized, typically 1-5 µg) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen binding.
-
Add 30-50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet using the magnetic rack.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Pellet the beads using the magnetic rack and collect the supernatant containing the eluted proteins.
-
The eluate is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the co-immunoprecipitation of this compound interacting proteins.
This compound Signaling Pathway in Protein Import
Caption: Role of the MIM complex in the import and assembly of mitochondrial outer membrane proteins.
Isolating Mitochondria for the Study of Mim1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of mitochondria from Saccharomyces cerevisiae, a primary model organism for studying mitochondrial protein import, with a specific focus on preserving the function and integrity of the mitochondrial import protein 1 (Mim1). This document outlines two primary methodologies: differential centrifugation and affinity purification. It includes a comparative analysis of their respective yields and purity, detailed step-by-step protocols, and methods for assessing the quality of the isolated organelles.
Introduction to this compound
This compound is an integral outer mitochondrial membrane protein that plays a crucial role in the biogenesis of other mitochondrial proteins. It is a key component of the mitochondrial import (MIM) complex, which facilitates the insertion of multi-spanning alpha-helical proteins into the outer membrane.[1][2] The MIM complex often works in concert with the translocase of the outer membrane (TOM) complex, particularly the receptor Tom70, to recognize and import precursor proteins.[1][3] Furthermore, this compound is essential for the proper assembly of the TOM complex itself.[4] Given its central role in mitochondrial protein import and biogenesis, the ability to study this compound in its native environment within isolated, functional mitochondria is paramount for understanding its mechanism of action and for developing potential therapeutic interventions targeting mitochondrial dysfunction.
Methods for Isolating Mitochondria
The choice of mitochondrial isolation method depends on the specific downstream applications and the desired balance between yield, purity, and functional integrity.
Comparative Analysis of Isolation Methods
| Feature | Differential Centrifugation | Affinity Purification (His-tagged Tom70) |
| Principle | Separation based on mass and density through a series of centrifugation steps. | Specific capture of mitochondria using an affinity tag on an outer membrane protein. |
| Typical Yield | High (e.g., 200–250 µg of mitochondrial protein per gram of wet yeast).[5] | Moderate (e.g., 100–130 µg of mitochondrial protein per gram of wet yeast).[5] |
| Purity | Good, but often contains contaminants from other organelles like the ER and vacuoles.[5][6] | High, with significantly reduced contamination from other cellular compartments.[7] |
| Time Requirement | Moderate | Relatively fast |
| Equipment | Refrigerated centrifuge, Dounce homogenizer. | Magnetic separator, in addition to standard lab equipment. |
| Advantages | High yield, no requirement for genetic modification of the organism. | High purity, suitable for sensitive downstream applications like proteomics. |
| Disadvantages | Higher levels of contamination.[5][6] | Requires a genetically modified strain with a tagged mitochondrial protein, potentially lower yield. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria by Differential Centrifugation
This method is a classic approach that provides a good yield of mitochondria suitable for many biochemical and functional assays.[8]
Materials:
-
Yeast culture
-
Zymolyase
-
Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)
-
Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM EGTA, 0.5% (w/v) BSA, 1 mM PMSF)
-
Wash buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Cell Harvest and Spheroplasting:
-
Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in sorbitol buffer containing zymolyase and incubate at 30°C with gentle shaking to digest the cell wall and form spheroplasts. The extent of spheroplasting can be monitored by measuring the decrease in optical density of a cell suspension in water.
-
-
Homogenization:
-
Pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.
-
Resuspend the spheroplasts in ice-cold homogenization buffer.
-
Homogenize the spheroplasts on ice using a Dounce homogenizer with 15-20 strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei, unbroken cells, and cell debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant.
-
-
Washing the Mitochondrial Pellet:
-
Resuspend the mitochondrial pellet in wash buffer.
-
Repeat the centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of wash buffer or a buffer suitable for your downstream application.
-
Protocol 2: Affinity Purification of Mitochondria
This method yields highly pure mitochondria and is ideal for studies requiring minimal contamination, such as quantitative proteomics.[7] This protocol utilizes a yeast strain expressing a C-terminal 6xHis tag on the endogenous Tom70 protein.
Materials:
-
Yeast strain expressing Tom70-6xHis
-
Zymolyase
-
Sorbitol buffer (1.2 M sorbitol, 20 mM KPi, pH 7.4)
-
Homogenization buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 2 mM MgCl2, 1 mM EGTA, 0.5% (w/v) BSA, 1 mM PMSF)
-
Binding buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 10 mM imidazole)
-
Wash buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM HEPES-KOH, pH 7.4, 150 mM NaCl, 250 mM imidazole)
-
Ni-NTA magnetic beads
-
Magnetic separator
Procedure:
-
Preparation of Crude Mitochondrial Fraction:
-
Follow steps 1-3 of the Differential Centrifugation protocol to obtain a crude mitochondrial pellet.
-
-
Binding to Magnetic Beads:
-
Resuspend the crude mitochondrial pellet in binding buffer.
-
Add pre-equilibrated Ni-NTA magnetic beads to the mitochondrial suspension.
-
Incubate for 60 minutes at 4°C with gentle rotation to allow binding of the His-tagged mitochondria to the beads.
-
-
Washing:
-
Place the tube in a magnetic separator and allow the beads to collect at the side of the tube.
-
Carefully remove the supernatant.
-
Wash the beads with wash buffer three times, each time collecting the beads with the magnetic separator and removing the supernatant.
-
-
Elution:
-
Add elution buffer to the beads and incubate for 10 minutes at 4°C with gentle agitation to release the mitochondria.
-
Place the tube in the magnetic separator and carefully collect the supernatant containing the purified mitochondria.
-
Quality Assessment of Isolated Mitochondria
Purity Assessment by Western Blot
The purity of the mitochondrial fraction should be assessed by Western blotting using antibodies against marker proteins for various subcellular compartments.
| Compartment | Marker Protein |
| Mitochondria (Outer Membrane) | Tom70, Porin1 |
| Mitochondria (Inner Membrane) | Cox4, Tim23 |
| Mitochondria (Matrix) | Hsp60, Aco1 |
| Cytosol | Pgk1, G6PDH |
| Endoplasmic Reticulum (ER) | Dpm1, Sec61 |
| Vacuole | Vph1, Cps1 |
A highly pure mitochondrial fraction will show strong enrichment of mitochondrial markers and a significant reduction or absence of markers from other compartments.
Assessment of Functional Integrity
1. Cytochrome c Oxidase Activity Assay:
This assay measures the activity of Complex IV of the electron transport chain, a key indicator of mitochondrial function. The assay is based on monitoring the oxidation of reduced cytochrome c at 550 nm.[9][10]
-
Principle: Cytochrome c oxidase catalyzes the transfer of electrons from reduced cytochrome c to molecular oxygen. The rate of decrease in absorbance at 550 nm, corresponding to the oxidation of cytochrome c, is proportional to the enzyme's activity.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and reduced cytochrome c.
-
Add a small amount of the isolated mitochondrial sample to initiate the reaction.
-
Immediately measure the decrease in absorbance at 550 nm over time using a spectrophotometer.
-
The activity can be calculated using the extinction coefficient of cytochrome c.
-
2. Succinate Dehydrogenase Activity Assay:
This assay measures the activity of Complex II of the electron transport chain.
-
Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate, coupled with the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT or INT. The rate of reduction of the chromogenic substrate is measured spectrophotometrically.[11][12]
-
Procedure (using a tetrazolium salt):
-
Prepare a reaction buffer containing succinate, a tetrazolium salt, and an intermediate electron carrier like phenazine methosulfate (PMS).
-
Add the isolated mitochondria to the reaction mixture.
-
Incubate at a controlled temperature.
-
Stop the reaction and solubilize the resulting formazan product.
-
Measure the absorbance at the appropriate wavelength for the specific formazan.
-
Visualizing Workflows and Pathways
Experimental Workflow for Mitochondrial Isolation
Caption: Workflow for isolating mitochondria via differential centrifugation and affinity purification.
This compound's Role in Mitochondrial Protein Import
Caption: The role of the MIM complex in protein import and TOM complex assembly.
References
- 1. rupress.org [rupress.org]
- 2. uniprot.org [uniprot.org]
- 3. The Mitochondrial Import Complex MIM Functions as Main Translocase for α-Helical Outer Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric determination of succinic acid using yeast succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of mitochondria from Saccharomyces cerevisiae using magnetic bead affinity purification | PLOS One [journals.plos.org]
- 8. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
Generating and Utilizing Antibodies Against the Mitochondrial Protein Mim1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mim1 (Mitochondrial import protein 1) is a key player in the biogenesis of mitochondria, organelles essential for cellular energy production, metabolism, and signaling.[1][2][3] Located in the outer mitochondrial membrane of Saccharomyces cerevisiae, this compound is integral to the assembly of the Translocase of the Outer Membrane (TOM) complex and facilitates the import of multi-spanning membrane proteins.[1][2][3][4][5] Given its critical role in mitochondrial protein import, targeting this compound with specific antibodies offers a powerful tool for investigating mitochondrial biogenesis, protein translocation mechanisms, and the pathological implications of their dysfunction. These application notes provide detailed protocols for the generation and use of antibodies targeting the this compound protein.
Data Presentation: Antibody Performance Metrics
The following tables summarize typical quantitative data for polyclonal and monoclonal antibodies raised against mitochondrial outer membrane proteins, providing a reference for expected performance of anti-Mim1 antibodies.
Table 1: Polyclonal Anti-Mim1 Antibody Characteristics
| Parameter | Representative Value | Application |
| Host Animal | Rabbit | Polyclonal Antibody Production |
| Immunogen | Synthetic peptide (C-terminus of S. cerevisiae this compound) | Polyclonal Antibody Production |
| Titer (ELISA) | 1:50,000 - 1:100,000 | ELISA |
| Working Dilution (Western Blot) | 1:500 - 1:2,000 | Western Blot |
| Working Dilution (Immunohistochemistry) | 1:100 - 1:500 | Immunohistochemistry |
| Working Dilution (Immunofluorescence) | 1:200 - 1:1,000 | Immunofluorescence |
| Purification | Affinity Purified | General Use |
Table 2: Monoclonal Anti-Mim1 Antibody Characteristics
| Parameter | Representative Value | Application |
| Host Animal | Mouse | Monoclonal Antibody Production |
| Immunogen | Recombinant full-length S. cerevisiae this compound protein | Monoclonal Antibody Production |
| Clone Designation | M-Mim1-C1 | N/A |
| Isotype | IgG1, kappa | General Use |
| Affinity (Kd) | 1 x 10⁻⁸ M | Binding Assays |
| Working Concentration (Western Blot) | 0.5 - 2 µg/mL | Western Blot |
| Working Concentration (ELISA) | 1 - 5 µg/mL | ELISA |
| Working Concentration (Immunoprecipitation) | 2 - 5 µg per 100-500 µg of total protein | Immunoprecipitation |
| Purity | >95% by SDS-PAGE | General Use |
Experimental Protocols
I. Generation of Polyclonal Antibodies Against this compound
This protocol outlines the generation of polyclonal antibodies in rabbits using a synthetic peptide corresponding to a region of the S. cerevisiae this compound protein.
1. Antigen Preparation:
-
Antigen Selection: A 15-20 amino acid peptide from the C-terminus of S. cerevisiae this compound (Accession: NP_014616.1) is synthesized. This region is chosen for its predicted antigenicity and surface exposure. The this compound protein sequence is: MTEVVGFWESVSDDESEDKDCMEVQNTVSADESPLVQSLVSFVGSCSINLLLPFLNGMMLGFGELFAHELCWRFNWFNHRNKGYKVYPESRKIAALKEISSPGTRGRVASKFL
-
Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance immunogenicity.
2. Immunization Protocol:
-
Animal: New Zealand White rabbit.
-
Primary Immunization (Day 0): 500 µg of the KLH-conjugated this compound peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) and injected subcutaneously at multiple sites.
-
Booster Immunizations (Days 14, 28, 49): 250 µg of the conjugated peptide is emulsified with Incomplete Freund's Adjuvant (IFA) and injected subcutaneously.
-
Test Bleeds: Small blood samples are collected from the ear vein 7-10 days after each booster immunization to monitor the antibody titer by ELISA.
-
Final Bleed (Day 56-63): Once a high antibody titer is achieved (typically >1:50,000), the rabbit is exsanguinated under anesthesia, and the blood is collected.
3. Antibody Purification:
-
Serum Separation: The collected blood is allowed to clot, and the serum is separated by centrifugation.
-
Affinity Purification: The anti-Mim1 antibodies are purified from the serum using a column containing the this compound peptide immobilized on a solid support.
II. Generation of Monoclonal Antibodies Against this compound
This protocol describes the generation of monoclonal antibodies using hybridoma technology.
1. Antigen Preparation:
-
Full-length recombinant this compound protein is expressed in E. coli and purified.
2. Immunization and Hybridoma Production:
-
Animal: BALB/c mouse.
-
Immunization: The mouse is immunized with the purified recombinant this compound protein. The immunization schedule is similar to that for polyclonal antibody production.
-
Spleen Cell Fusion: Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene glycol (PEG).
-
Hybridoma Selection: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridoma cells.
-
Screening: Hybridoma supernatants are screened for the presence of anti-Mim1 antibodies using ELISA.
-
Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
3. Monoclonal Antibody Production and Purification:
-
In vitro production: The selected hybridoma clones are cultured in large-scale to produce monoclonal antibodies in the culture supernatant.
-
In vivo production (Ascites): Alternatively, hybridoma cells can be injected into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies.
-
Purification: Monoclonal antibodies are purified from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
III. Application Protocols
A. Western Blotting
This protocol is for the detection of this compound protein in yeast cell lysates.
-
Sample Preparation:
-
Grow yeast cells to mid-log phase.
-
Harvest cells by centrifugation and wash with sterile water.
-
Lyse cells using glass beads in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix the desired amount of protein (20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mim1 antibody (polyclonal: 1:1,000 dilution; monoclonal: 1 µg/mL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
B. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of this compound protein.
-
Plate Coating: Coat a 96-well microplate with a capture anti-Mim1 antibody (e.g., monoclonal) at a concentration of 2 µg/mL in coating buffer overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add diluted yeast lysates or purified this compound protein standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a detection anti-Mim1 antibody (e.g., biotinylated polyclonal) at a concentration of 1 µg/mL and incubate for 1 hour at room temperature.
-
Signal Development: Add streptavidin-HRP and then a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
C. Immunoprecipitation (IP)
This protocol is for the immunoprecipitation of this compound and its interacting partners.
-
Lysate Preparation: Prepare yeast cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Immunocomplex Formation: Incubate 500 µg of cell lysate with 2-5 µg of anti-Mim1 antibody (monoclonal) for 2 hours at 4°C with gentle rotation.
-
Capture: Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
D. Immunohistochemistry (IHC) on Yeast Spheroplasts
This protocol is for the localization of this compound in yeast cells.
-
Cell Preparation:
-
Grow yeast cells to early to mid-log phase.
-
Fix the cells with 3.7% formaldehyde.
-
Digest the cell wall with zymolyase to generate spheroplasts.
-
Adhere the spheroplasts to poly-L-lysine coated slides.
-
-
Staining:
-
Permeabilize the spheroplasts with 0.2% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with the primary anti-Mim1 antibody (polyclonal: 1:200 dilution) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the slides with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizations
References
- 1. This compound | SGD [yeastgenome.org]
- 2. uniprot.org [uniprot.org]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Visualizing Mim1 Localization in Mitochondria Using Fluorescence Microscopy
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mim1 (Mitochondrial import protein 1) is an integral protein of the outer mitochondrial membrane.[1][2][3] It plays a crucial role in the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the primary entry gate for newly synthesized proteins into mitochondria.[1][2][3] Specifically, this compound is essential for the assembly of Tom40, the central channel-forming component of the TOM complex.[1][2][3] Depletion of this compound disrupts the formation of the TOM complex, leading to an accumulation of Tom40 precursors and subsequent defects in mitochondrial protein import.[1][2][3] While not a direct component of the TOM or TOB (Sorting and Assembly Machinery) complexes, this compound appears to be part of a distinct, yet-to-be-fully-characterized complex that facilitates a step after the initial insertion of Tom40 into the outer membrane by the TOB complex.[1][2] Understanding the precise localization and dynamics of this compound is therefore critical for elucidating the mechanisms of mitochondrial biogenesis and identifying potential targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.
Fluorescence microscopy offers a powerful suite of tools to visualize the subcellular localization of proteins like this compound in their native cellular environment. Techniques ranging from conventional confocal microscopy to super-resolution methods like Photoactivated Localization Microscopy (PALM) can provide detailed spatial information.[4][5] This document provides detailed protocols for visualizing this compound localization in the model organism Saccharomyces cerevisiae using both fluorescent protein tagging and immunofluorescence, along with methods for quantitative analysis.
I. Data Presentation
While extensive quantitative data from fluorescence microscopy on this compound localization is still emerging in the literature, the following table summarizes the key localization characteristics and potential quantitative metrics that can be derived from the protocols described below.
| Parameter | Description | Expected Result/Value | References |
| Subcellular Localization | The primary organelle where this compound is found. | Mitochondria | [1][3][6] |
| Sub-mitochondrial Localization | The specific compartment within the mitochondria. | Outer Mitochondrial Membrane | [1][3][6] |
| Co-localization Marker | A known mitochondrial protein used to confirm this compound's location. | Tom20, Tom40, or other TOM complex subunits. | [1][7] |
| Pearson's Correlation Coefficient (PCC) | A statistical measure of the co-localization between this compound and a mitochondrial marker. A value of +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation. | High positive correlation (PCC > 0.7) with outer mitochondrial membrane markers. | [8] |
| Object-based Co-localization | Percentage of this compound-positive objects that overlap with mitochondrial marker-positive objects. | >90% | N/A |
II. Experimental Protocols
Two primary methods are presented for visualizing this compound localization:
-
Live-Cell Imaging using a this compound-Fluorescent Protein Fusion: This method allows for the visualization of this compound in living cells, enabling the study of its dynamics.
-
Immunofluorescence of Endogenous this compound: This method uses antibodies to detect the native, untagged this compound protein, avoiding potential artifacts from protein tagging.
Protocol 1: Live-Cell Imaging of this compound-GFP in S. cerevisiae
This protocol describes the visualization of a C-terminally tagged this compound with a Green Fluorescent Protein (GFP).
Materials:
-
S. cerevisiae strain expressing this compound-GFP from the endogenous locus.
-
Synthetic Complete (SC) or Yeast Peptone Dextrose (YPD) medium.
-
MitoTracker™ Red CMXRos (for mitochondrial co-staining).
-
Concanavalin A.
-
Glass-bottom dishes or slides.
-
Confocal microscope with appropriate laser lines and filters for GFP (Excitation: ~488 nm, Emission: ~510 nm) and MitoTracker Red (Excitation: ~579 nm, Emission: ~599 nm).
Methodology:
-
Yeast Culture Preparation:
-
Inoculate a fresh colony of the this compound-GFP expressing yeast strain into 5 mL of SC or YPD medium.
-
Grow overnight at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.5-1.0).
-
-
Mitochondrial Co-staining (Optional):
-
Add MitoTracker™ Red CMXRos to the yeast culture to a final concentration of 100-500 nM.
-
Incubate for 30-60 minutes at 30°C.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells twice with fresh, pre-warmed medium to remove excess dye.
-
-
Cell Immobilization:
-
Coat the surface of a glass-bottom dish with 0.1 mg/mL Concanavalin A for 10 minutes.
-
Aspirate the Concanavalin A solution and allow the dish to air dry.
-
Resuspend the yeast cell pellet in a small volume of fresh medium.
-
Add 100-200 µL of the cell suspension to the coated dish and allow the cells to adhere for 15-20 minutes.
-
-
Fluorescence Microscopy:
-
Place the dish on the stage of a confocal microscope.
-
Use a 60x or 100x oil immersion objective.
-
Excite the GFP signal using a 488 nm laser and collect emission between 500-550 nm.
-
If using a mitochondrial co-stain, sequentially excite the MitoTracker Red signal using a 561 nm laser and collect emission between 580-650 nm.
-
Acquire z-stacks to capture the three-dimensional distribution of this compound-GFP within the mitochondrial network.
-
Expected Results:
The GFP signal should appear as a network of tubular structures characteristic of yeast mitochondria, co-localizing with the MitoTracker Red signal. The signal will be localized to the periphery of these structures, consistent with its outer membrane location.
Protocol 2: Immunofluorescence Staining of this compound in S. cerevisiae
This protocol describes the detection of endogenous this compound using a specific primary antibody and a fluorescently labeled secondary antibody.
Materials:
-
Wild-type S. cerevisiae strain.
-
YPD medium.
-
Fixation Buffer: 4% paraformaldehyde in 0.1 M potassium phosphate buffer (pH 7.5).
-
Spheroplasting Buffer: 1.2 M sorbitol, 0.1 M potassium phosphate (pH 7.5), 20 mM MgCl₂, 50 mM DTT.
-
Zymolyase.
-
Permeabilization Buffer: 1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-Mim1 polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
DAPI (for nuclear staining).
-
Mounting medium.
-
Poly-L-lysine coated slides.
Methodology:
-
Cell Culture and Fixation:
-
Grow a 10 mL culture of wild-type yeast to mid-log phase.
-
Harvest cells by centrifugation (3,000 x g, 5 min).
-
Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the cells three times with 0.1 M potassium phosphate buffer.
-
-
Spheroplasting (Cell Wall Removal):
-
Resuspend the fixed cells in Spheroplasting Buffer.
-
Add Zymolyase to a final concentration of 0.1 mg/mL.
-
Incubate at 30°C for 15-30 minutes, or until spheroplasts are formed (monitor under a phase-contrast microscope).
-
Gently wash the spheroplasts with a sorbitol-containing buffer.
-
-
Permeabilization and Staining:
-
Adhere the spheroplasts to poly-L-lysine coated slides.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Mim1 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes to visualize the nucleus.
-
Wash with PBS.
-
Mount the coverslip using an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
-
III. Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the functional context of this compound.
Caption: Experimental workflow for visualizing this compound localization.
Caption: Role of this compound in the TOM complex assembly pathway.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. genmol.blog.unq.edu.ar [genmol.blog.unq.edu.ar]
- 5. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Single Molecule Tracking and Localization of Mitochondrial Protein Complexes in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-localization analysis in fluorescence microscopy via maximum entropy copula | Volker J Schmid [volkerschmid.de]
Application Note: Quantitative Measurement of Mim1 Gene Expression using Real-Time PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial import (Mim) complex, particularly the Mim1 protein, plays a crucial role in the biogenesis of the mitochondrial outer membrane by facilitating the insertion of α-helical proteins.[1][2] this compound is essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is the primary entry gate for newly synthesized proteins into mitochondria.[3] Given its fundamental role in mitochondrial health, quantifying the expression of the this compound gene is vital for studies related to mitochondrial dysfunction, cellular metabolism, and the mechanism of action of novel drug candidates.
This application note provides a detailed protocol for the sensitive and accurate measurement of this compound gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). RT-qPCR is a powerful technique for quantifying specific mRNA levels in real-time, offering high sensitivity and a broad dynamic range.[4][5]
Hypothetical Signaling Pathway Regulating this compound Expression
Cellular stress signals, such as nutrient deprivation or oxidative stress, can activate signaling cascades that modulate the expression of genes critical for mitochondrial biogenesis and function. In this hypothetical pathway, a stress-activated kinase cascade leads to the activation of a transcription factor (e.g., "TF-Mito"), which then binds to the promoter region of the this compound gene to regulate its transcription.
Caption: Hypothetical signaling pathway leading to this compound gene transcription.
Principle of the Method
The quantification of this compound mRNA is achieved through a two-step RT-qPCR process. First, total RNA is isolated from the experimental samples and reverse transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR. In the qPCR step, gene-specific primers for this compound and a stable reference gene are used to amplify the respective targets. A fluorescent dye, such as SYBR Green, intercalates with the double-stranded DNA as it is amplified, and the resulting increase in fluorescence is measured in real-time. The cycle at which the fluorescence crosses a defined threshold (Quantification Cycle, Cq) is used to determine the initial quantity of the target mRNA.
Experimental Workflow
The overall experimental process follows a clear and sequential path from sample collection to final data analysis.
Caption: High-level workflow for this compound gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is based on a common silica-column-based RNA extraction kit.
-
Sample Preparation:
-
For cell cultures, pellet approximately 1-5 x 10⁶ cells by centrifugation.
-
For tissues, weigh and homogenize up to 30 mg of tissue in the appropriate lysis buffer provided with the kit.[6]
-
-
Lysis: Add 350-700 µL of lysis buffer (containing β-mercaptoethanol) to the cell pellet or homogenized tissue. Vortex vigorously to ensure complete lysis.[6]
-
Homogenization: Pass the lysate at least 5-10 times through a 20-gauge needle fitted to an RNase-free syringe to shear genomic DNA.
-
Ethanol Addition: Add one volume of 70% ethanol to the cleared lysate and mix well by pipetting. Do not centrifuge.
-
Binding: Transfer the sample to a spin column placed in a 2 ml collection tube. Centrifuge at ≥8000 x g for 15-30 seconds. Discard the flow-through.
-
Washing:
-
Add 700 µL of Wash Buffer 1 to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.
-
Add 500 µL of Wash Buffer 2 (containing ethanol) to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through. Repeat this wash step.[6]
-
-
Dry Spin: Centrifuge the empty column for 1-2 minutes at maximum speed to completely dry the membrane.
-
Elution: Place the column in a new 1.5 ml RNase-free collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane. Incubate for 1 minute at room temperature, then centrifuge for 1 minute at ≥8000 x g to elute the RNA.[6]
-
Quality Control (QC):
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered pure.[6]
-
Store RNA at -80°C.
-
Protocol 2: First-Strand cDNA Synthesis
-
Preparation: Thaw RNA samples, reverse transcriptase buffer, dNTPs, and primers on ice.
-
Reaction Setup: In an RNase-free PCR tube, prepare the following mixture. The total RNA input can range from 25 ng to 2 µg depending on the abundance of the target transcript.[6][7]
| Component | Volume (µL) | Final Concentration |
| Total RNA (1 µg) | X µL | 1 µg |
| Oligo(dT) or Random Hexamers | 1 µL | 50 µM |
| dNTP Mix (10 mM) | 1 µL | 0.5 mM |
| RNase-Free Water | Up to 13 µL | - |
| Total Volume | 13 µL |
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix for the reverse transcription reaction.
| Component | Volume per reaction (µL) |
| 5X Reaction Buffer | 4 µL |
| RNase Inhibitor | 1 µL |
| Reverse Transcriptase | 2 µL |
| Total Volume | 7 µL |
-
Final Reaction: Add 7 µL of the reverse transcription mix to the 13 µL RNA/primer mix from step 3 for a final volume of 20 µL.
-
Incubation: Incubate the reaction in a thermal cycler with the following program:
-
Storage: Store the resulting cDNA at -20°C or proceed directly to qPCR. Dilute cDNA 1:10 with nuclease-free water before use in the qPCR reaction.[7]
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design primers for this compound and a validated reference gene (e.g., GAPDH, ACTB).
-
Amplicon length: 70-150 bp
-
Primer length: 18-24 nt
-
GC content: 40-60%
-
Melting Temperature (Tm): 60-65°C
-
-
Reaction Setup: Prepare a qPCR master mix on ice. Prepare enough for all samples, controls (No Template Control - NTC), and technical replicates (triplicates recommended).[8]
| Component | Volume per 20 µL reaction (µL) | Final Concentration |
| 2X SYBR Green qPCR Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA Template | 2 µL | ~10-50 ng |
| Nuclease-Free Water | 6.4 µL | - |
-
Plate Setup: Pipette 18 µL of the master mix into each well of a 96-well qPCR plate. Add 2 µL of the corresponding diluted cDNA or water (for NTC) to each well.
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a program similar to the following:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 60 to 95 | Incremental | 1 |
-
Data Collection: Ensure that fluorescence data is collected during the annealing/extension step of each cycle. A melt curve analysis at the end of the run is crucial to verify the specificity of the amplification product.[9]
Data Analysis and Presentation
The relative expression of this compound is calculated using the widely accepted Livak method (ΔΔCq).[10] This method normalizes the expression of the target gene (this compound) to a reference gene and compares the treated/experimental group to a control/calibrator group.
Caption: Data analysis workflow for the ΔΔCq (Livak) method.
Example Data and Calculation
The following tables summarize hypothetical data for this compound expression in a control group versus a group treated with a compound expected to induce cellular stress. GAPDH is used as the reference gene.
Table 1: Raw Quantification Cycle (Cq) Values
| Sample Group | Replicate | Cq (this compound) | Cq (GAPDH) |
| Control | 1 | 24.15 | 19.85 |
| 2 | 24.30 | 19.90 | |
| 3 | 24.22 | 19.81 | |
| Treated | 1 | 22.55 | 19.92 |
| 2 | 22.40 | 19.80 | |
| 3 | 22.48 | 19.86 |
Table 2: Calculation of Relative this compound Gene Expression
| Step | Calculation | Control Group | Treated Group |
| 1. Average Cq | Average Cq for each gene | Cq(this compound) = 24.22Cq(GAPDH) = 19.85 | Cq(this compound) = 22.48Cq(GAPDH) = 19.86 |
| 2. Calculate ΔCq | ΔCq = Cq(Target) - Cq(Reference) | 24.22 - 19.85 = 4.37 | 22.48 - 19.86 = 2.62 |
| 3. Calculate ΔΔCq | ΔΔCq = ΔCq(Treated) - ΔCq(Control) | - | 2.62 - 4.37 = -1.75 |
| 4. Calculate Fold Change | Fold Change = 2-ΔΔCq | 1.0 (Calibrator) | 2-(-1.75) = 3.36 |
References
- 1. researchgate.net [researchgate.net]
- 2. The mammalian protein MTCH1 can function as an insertase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surgery.pitt.edu [surgery.pitt.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. bu.edu [bu.edu]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. gene-quantification.de [gene-quantification.de]
Unveiling the Neighborhood of Mim1: Application of Crosslinking Assays to Identify Interacting Partners
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The mitochondrial outer membrane protein Mim1 plays a crucial role in the biogenesis of the translocase of the outer membrane (TOM) complex, a central gateway for protein import into mitochondria. While its function is linked to the assembly of TOM complex subunits, a comprehensive understanding of its direct and transient interacting partners remains elusive. This document provides detailed protocols for in vivo chemical crosslinking coupled with mass spectrometry (XL-MS) to identify the neighbors of this compound in its native environment. Furthermore, it summarizes the current knowledge of this compound interactors and visualizes the experimental workflow and the protein's functional context within the TOM assembly pathway.
Introduction to this compound and its Role in Mitochondrial Protein Import
This compound, a highly conserved fungal protein, is an integral component of the mitochondrial outer membrane.[1] It is essential for the proper assembly of the TOM complex, the primary entry point for the vast majority of mitochondrial proteins synthesized in the cytosol.[1] Depletion of this compound leads to defects in the assembly of the TOM complex, highlighting its importance in mitochondrial biogenesis.[1] this compound is thought to function after the initial insertion of the core TOM complex component, Tom40, into the outer membrane by the TOB/SAM complex.[1] It is not a stable component of the mature TOM or TOB/SAM complexes, suggesting it acts as an assembly factor that may have transient interactions with its binding partners.[1] Identifying these interacting proteins is key to fully elucidating the mechanism of TOM complex assembly.
Current Knowledge of this compound Interacting Partners
Several proteins have been identified as interacting with this compound through various genetic and biochemical methods. These findings provide a basis for targeted validation and further exploration using crosslinking approaches.
| Interacting Protein | Method of Identification | Evidence of Interaction |
| Mim2 | Co-immunoprecipitation | Direct physical interaction, forming the MIM complex.[2][3] |
| Tom70 | Co-immunoprecipitation, Functional Assays | Cooperates with this compound in the import of multi-spanning outer membrane proteins.[2][4] |
| SAM Complex | Affinity Purification, Genetic Interactions | This compound associates with the SAM complex to coordinate the assembly of TOM complex subunits.[5][6] |
| Djp1 | Genetic Screen | Implicated in the biogenesis of this compound.[7][8] |
| TOB Complex | Genetic Analysis | A functional TOB complex is required for the proper biogenesis of this compound.[8] |
| Tom20 | Functional Assays | This compound promotes the integration of Tom20 into the mitochondrial outer membrane.[7] |
| Ugo1 | Import Assays, Co-purification | This compound is a central component in the import pathway for this multi-spanning outer membrane protein.[4] |
Experimental Protocol: In Vivo Crosslinking Mass Spectrometry to Identify this compound Neighbors
This protocol describes a method to identify proteins in close proximity to this compound in their native mitochondrial environment using a membrane-permeable chemical crosslinker and subsequent analysis by mass spectrometry.
Materials and Reagents
-
Yeast strain expressing a tagged version of this compound (e.g., this compound-HA or this compound-His)
-
Yeast growth media (YPD or appropriate selective media)
-
Spheroplasting buffer (e.g., 1.2 M sorbitol, 20 mM KPi, pH 7.4)
-
Zymolyase
-
Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF)
-
Dounce homogenizer
-
Crosslinking buffer (e.g., 0.6 M sorbitol, 50 mM HEPES-KOH, pH 7.4)
-
Disuccinimidyl suberate (DSS) or other suitable membrane-permeable crosslinker
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors)
-
Affinity purification reagents (e.g., Anti-HA agarose beads or Ni-NTA agarose)
-
Wash buffers
-
Elution buffer
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Step-by-Step Methodology
-
Yeast Culture and Spheroplast Preparation:
-
Grow yeast cells expressing tagged this compound to mid-log phase in 2L of appropriate media.
-
Harvest cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in spheroplasting buffer and add zymolyase.
-
Incubate at 30°C with gentle shaking until spheroplast formation is complete (monitor by osmotic lysis in water).
-
Harvest spheroplasts by gentle centrifugation.
-
-
Mitochondria Isolation:
-
Wash spheroplasts with mitochondria isolation buffer.
-
Resuspend in fresh, ice-cold isolation buffer and homogenize using a Dounce homogenizer on ice.
-
Perform differential centrifugation to enrich for mitochondria.
-
-
In Vivo Crosslinking:
-
Resuspend the isolated mitochondria in pre-warmed crosslinking buffer.
-
Add the membrane-permeable crosslinker (e.g., DSS to a final concentration of 1-2 mM).
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Quench the crosslinking reaction by adding quenching solution and incubate for 15 minutes.
-
-
Lysis and Affinity Purification:
-
Pellet the crosslinked mitochondria and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with the appropriate affinity beads overnight at 4°C to capture this compound and its crosslinked partners.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution tryptic digestion overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a specialized software suite (e.g., pLink, MaxQuant with crosslinking search capabilities) to identify crosslinked peptides from the raw MS data.
-
Search against a yeast protein database.
-
Filter and validate the identified crosslinked peptides to identify high-confidence interacting proteins.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for identifying this compound interacting proteins.
Caption: Role of this compound in TOM complex assembly.
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mim1p [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mim1 Antibody Non-Specific Binding
Welcome to the technical support center for the Mim1 antibody. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple bands in my Western Blot when using the this compound antibody. What is the primary cause?
A1: Multiple bands in a Western Blot can be caused by several factors. The most common reasons include the primary antibody concentration being too high, leading to off-target binding, or the presence of protein degradation products or post-translational modifications of the this compound protein.[1] It is also possible that the this compound antibody is a polyclonal antibody, which by nature may bind to multiple epitopes.[1]
Q2: My immunohistochemistry (IHC) results with the this compound antibody show high background staining, obscuring the specific signal. What can I do?
A2: High background in IHC is often due to non-specific binding of the primary or secondary antibodies to the tissue.[2][3] This can be caused by insufficient blocking, an overly concentrated primary antibody, or endogenous enzyme activity if you are using an enzymatic detection method.[3][4]
Q3: In my immunofluorescence (IF) experiment, I see diffuse, non-specific staining across the entire cell. How can I improve this?
A3: Diffuse staining in IF can result from several issues. The concentration of the this compound antibody may be too high, the blocking step may be inadequate, or the washing steps may not be stringent enough to remove unbound antibodies.[5][6] Additionally, the choice of fixative can impact background staining.[7]
Q4: I am performing an immunoprecipitation (IP) with the this compound antibody and am pulling down many non-specific proteins. How can I increase the purity of my IP?
A4: Non-specific binding in IP can be a significant issue. Common causes include the antibody binding to other proteins in the lysate, or non-specific binding of proteins to the beads themselves.[8] To address this, you can optimize your wash buffer conditions, pre-clear the lysate, or adjust the antibody concentration.[8][9][10]
Troubleshooting Guides
Issue 1: High Background or Multiple Bands in Western Blotting
High background or the presence of non-specific bands can obscure the detection of the this compound protein. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for Western Blotting
Caption: Troubleshooting workflow for high background in Western Blotting.
Quantitative Data Summary: Antibody Dilution and Blocking Agents
| Parameter | Recommendation | Rationale |
| This compound Primary Antibody Dilution | 1:1000 to 1:10,000 | Higher concentrations can lead to non-specific binding.[5] An antibody titration is recommended to find the optimal dilution.[11] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Milk is a common and effective blocking agent, but should be avoided for phospho-specific antibodies.[5] BSA is a good alternative. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Sufficient blocking time is crucial to prevent non-specific antibody binding.[5] |
| Washing Buffer | TBST (Tris-Buffered Saline with 0.1% Tween-20) | Tween-20 is a detergent that helps to reduce non-specific binding by disrupting weak interactions.[1] |
Detailed Protocol: Western Blotting with this compound Antibody
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution (e.g., 1:2000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a compatible HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Issue 2: High Background in Immunohistochemistry (IHC) / Immunofluorescence (IF)
High background in IHC or IF can make it difficult to distinguish the specific staining of this compound. The following recommendations can help to improve the signal-to-noise ratio.
Logical Relationships in IHC/IF Troubleshooting
Caption: Key causes of high background in IHC/IF and their solutions.
Quantitative Data Summary: IHC/IF Optimization
| Parameter | Recommendation | Rationale |
| This compound Primary Antibody Dilution | 1:100 to 1:1000 | The optimal dilution should be determined empirically for each tissue type and fixation method.[4][7] |
| Blocking Solution | 5-10% normal serum from the secondary antibody host species | Using serum from the same species as the secondary antibody helps to block non-specific binding sites.[12][13] |
| Permeabilization (for intracellular targets) | 0.1-0.5% Triton X-100 or Tween-20 in PBS | This step is necessary to allow the antibody to access intracellular antigens. |
| Endogenous Enzyme Quenching (for HRP detection) | 3% H₂O₂ in methanol or PBS | This step is crucial for tissues with high endogenous peroxidase activity, such as the liver and kidney.[14] |
Detailed Protocol: Immunohistochemistry with this compound Antibody
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating sections with 10% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the this compound primary antibody at the optimized dilution overnight at 4°C.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated goat anti-rabbit secondary antibody for 30 minutes.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent and visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
Issue 3: Non-Specific Binding in Immunoprecipitation (IP)
Minimizing non-specific binding is critical for obtaining a clean immunoprecipitation of the this compound protein.
Experimental Workflow for Immunoprecipitation
Caption: A streamlined workflow for immunoprecipitation experiments.
Quantitative Data Summary: IP Buffer Components
| Component | Recommended Concentration | Purpose |
| Detergent (e.g., NP-40 or Triton X-100) | 0.1 - 1.0% | Solubilizes proteins and disrupts non-specific interactions.[15] |
| Salt (e.g., NaCl) | 150 - 500 mM | Higher salt concentrations can reduce non-specific ionic interactions.[15] |
| Protease and Phosphatase Inhibitors | As recommended by the manufacturer | Prevent degradation and changes in the phosphorylation state of the target protein. |
Detailed Protocol: Immunoprecipitation with this compound Antibody
-
Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
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Pre-clearing (Optional): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding to the beads.[16] Centrifuge and collect the supernatant.
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Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
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Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
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Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer. More stringent washes may be necessary to remove persistent non-specific binders.[15]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blotting using the this compound antibody.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. biossusa.com [biossusa.com]
- 6. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. IHC Blocking | Proteintech Group [ptglab.com]
- 15. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 16. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Optimizing Cell Lysis for Mim1 Complex Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the stability of the Mim1 complex.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of isolating and analyzing the this compound complex.
Question: I am observing low yield of the this compound complex in my co-immunoprecipitation (Co-IP) experiment. What are the potential causes and solutions?
Answer: Low yield of the this compound complex can stem from several factors, from inefficient cell lysis to dissociation of the complex during purification.
-
Inefficient Mitochondria Isolation: The this compound complex is located in the outer mitochondrial membrane. Inefficient isolation of mitochondria will naturally lead to a low starting amount of your target complex. Ensure you are following a robust protocol for mitochondria isolation from your specific cell type (e.g., yeast, mammalian cells).
-
Suboptimal Lysis Buffer: The composition of your lysis buffer is critical for maintaining the integrity of the this compound complex.
-
Detergent Choice and Concentration: Harsh detergents can disrupt the protein-protein interactions within the complex. For mitochondrial outer membrane complexes, digitonin is a commonly used mild non-ionic detergent that tends to preserve complex integrity. Start with a digitonin concentration of 1% (w/v) and optimize from there.[1][2][3] Triton X-100 at lower concentrations (e.g., 0.5%) has also been used.[1] Avoid strong ionic detergents like SDS in your lysis buffer for Co-IP.
-
Salt Concentration: High salt concentrations can disrupt electrostatic interactions that may be important for complex stability. While some salt is necessary to reduce non-specific binding, excessively high concentrations should be avoided. Start with a physiological salt concentration (e.g., 150 mM NaCl) and optimize if necessary.[4][5]
-
pH: Maintain a physiological pH for your lysis buffer, typically between 7.4 and 8.0, to ensure protein stability.[4]
-
-
Mechanical Stress: Harsh mechanical disruption methods like excessive sonication or vortexing can physically shear protein complexes. Opt for gentler methods such as Dounce homogenization or gentle rocking after adding the lysis buffer.
-
Protease and Phosphatase Activity: Once cells are lysed, endogenous proteases and phosphatases are released, which can degrade your proteins of interest or alter their phosphorylation state, potentially affecting complex stability. Always add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use.[6]
-
Temperature Control: Perform all lysis and subsequent purification steps at 4°C or on ice to minimize enzymatic activity and maintain complex stability.[6]
Question: I am seeing a high background of non-specific proteins in my this compound Co-IP. How can I reduce this?
Answer: High background can obscure the detection of true interacting partners. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: Before adding your primary antibody, incubate your cell lysate with beads (e.g., Protein A/G agarose) alone for about an hour. This will capture proteins that non-specifically bind to the beads. Centrifuge to remove the beads and then proceed with your Co-IP using the supernatant.[6]
-
Washing Steps: Increase the number and stringency of your wash steps after immunoprecipitation. You can slightly increase the detergent concentration in your wash buffer (e.g., from 0.1% to 0.5% Tween-20) or the salt concentration to disrupt weak, non-specific interactions. However, be cautious as overly stringent washes can also elute your protein of interest.
-
Antibody Optimization: Use a high-affinity, specific antibody for your immunoprecipitation. Using an inappropriate antibody or too high a concentration can lead to increased non-specific binding.
-
Blocking Agents: Adding blocking agents like bovine serum albumin (BSA) to your lysis buffer can help to reduce non-specific binding.
Question: My Western blot shows that the this compound protein is present, but I don't see any of its known interacting partners. What could be the issue?
Answer: This suggests that the complex may have dissociated at some point during the procedure.
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Lysis Conditions are Too Harsh: As mentioned previously, the choice and concentration of detergent are critical. If you are using a stronger detergent like Triton X-100 or NP-40, consider switching to a milder one like digitonin.[1][7][8]
-
Cross-linking: For transient or weak interactions, consider cross-linking your cells before lysis. Reagents like formaldehyde or DSS can be used to covalently link interacting proteins, stabilizing the complex throughout the purification process. Be aware that cross-linking conditions need to be carefully optimized, and you will need to reverse the cross-links before analysis by SDS-PAGE.
-
Incubation Times: Minimize the duration of the lysis and immunoprecipitation steps where possible to reduce the chance of complex dissociation.
Frequently Asked Questions (FAQs)
What is the function of the this compound complex?
The this compound (mitochondrial import 1) complex is an integral component of the mitochondrial outer membrane. Its primary role is to facilitate the assembly of the translocase of the outer mitochondrial membrane (TOM) complex.[9] The TOM complex is the main entry gate for newly synthesized proteins into the mitochondria.[9] The this compound complex is crucial for the proper insertion and assembly of TOM complex subunits, particularly Tom40.[9]
What are the components of the this compound complex?
In yeast, the MIM complex is composed of two main subunits, this compound and Mim2.[10]
Which detergents are recommended for solubilizing the this compound complex while maintaining its integrity?
For mitochondrial outer membrane complexes like this compound, mild non-ionic detergents are preferred.
-
Digitonin: This is a widely used detergent for solubilizing mitochondrial membranes while preserving the native state of protein complexes.[1][2][3][11][12] The optimal concentration often needs to be determined empirically, but a starting point of 1% (w/v) is common.[1][2][3]
-
Triton X-100: This is another non-ionic detergent that can be used, typically at lower concentrations (e.g., 0.5%).[1] It is considered slightly harsher than digitonin.[7][8]
What is a good starting point for a lysis buffer composition for this compound Co-IP?
A good starting point for a lysis buffer for this compound Co-IP from isolated mitochondria would be:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) Digitonin
-
1x Protease Inhibitor Cocktail (add fresh)
-
1x Phosphatase Inhibitor Cocktail (add fresh)
Data Presentation
Table 1: Recommended Lysis Buffer Components for Mitochondrial Protein Complex Stability
| Component | Recommended Starting Concentration | Rationale | Potential for Optimization |
| Buffer | 50 mM Tris-HCl or HEPES | Maintains a stable pH to prevent protein denaturation. | Adjust pH between 7.4 and 8.0 based on the specific protein complex's isoelectric point. |
| Salt | 150 mM NaCl or KCl | Mimics physiological ionic strength and reduces non-specific electrostatic interactions.[4] | Can be lowered (e.g., 50 mM) for potentially weak interactions or increased (up to 300 mM) to reduce background, but this may disrupt some complexes.[4][5][13][14] |
| Detergent | 1% (w/v) Digitonin | Mild non-ionic detergent effective at solubilizing mitochondrial membranes while preserving complex integrity.[1][2][3] | Optimize the detergent-to-protein ratio. Try different mild detergents like Triton X-100 (0.5%) or DDM if digitonin is not effective.[1][11][12] |
| Chelating Agent | 1 mM EDTA | Inhibits metalloproteases. | Can be increased up to 5 mM. |
| Inhibitors | 1x Protease & Phosphatase Inhibitor Cocktails | Prevents degradation and dephosphorylation of target proteins.[6] | Use cocktails with broad specificity. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Saccharomyces cerevisiae
This protocol is adapted from standard procedures for yeast mitochondria isolation.[15][16][17][18][19]
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Cell Growth and Harvest: Grow yeast cells in an appropriate liquid medium to mid-log phase. Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Washing: Wash the cell pellet with sterile, distilled water.
-
DTT Treatment: Resuspend the cells in 100 mM Tris-SO4, pH 9.4, containing 10 mM DTT. Incubate for 15 minutes at 30°C with gentle shaking to soften the cell wall.
-
Spheroplast Formation: Pellet the cells and resuspend them in 1.2 M sorbitol, 20 mM KPO4, pH 7.4. Add zymolyase to digest the cell wall. Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor by microscopy).
-
Homogenization: Pellet the spheroplasts gently (e.g., 1,500 x g for 5 minutes). Resuspend the pellet in ice-cold homogenization buffer (0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, with freshly added protease inhibitors). Homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Final Mitochondrial Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. It can be resuspended in a suitable buffer for downstream applications.
Protocol 2: Co-Immunoprecipitation of the this compound Complex from Isolated Yeast Mitochondria
This protocol is a general guideline and may require optimization.
-
Mitochondrial Lysis:
-
Resuspend the isolated mitochondrial pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% digitonin, and protease/phosphatase inhibitors) at a protein concentration of approximately 1 mg/mL.[2][20]
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material. The supernatant is the mitochondrial lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G agarose beads to the mitochondrial lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a reduced detergent concentration, e.g., 0.1% digitonin).
-
-
Elution:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and its suspected interacting partners.
-
Visualizations
References
- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemistry - What effect has changing pH and salt concentration on protein complexes? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Mitochondrial Adaptations to NaCl. Complex I Is Protected by Anti-Oxidants and Small Heat Shock Proteins, Whereas Complex II Is Protected by Proline and Betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search-library.ucsd.edu [search-library.ucsd.edu]
- 12. Digitonin concentration is determinant for mitochondrial supercomplexes analysis by BlueNative page - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Purification of Mitochondria from Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
Technical Support Center: Purifying Mim1 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of purified Mim1 protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of this compound protein, particularly when expressed as a Maltose-Binding Protein (MBP) fusion in E. coli.
FAQ 1: Why is the overall yield of my purified MBP-Mim1 protein consistently low?
Low protein yield can stem from several factors, ranging from poor expression to inefficient purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Analyze Protein Expression Levels: Before proceeding to purification, verify the expression of MBP-Mim1.
-
Action: Run a small sample of your cell lysate on an SDS-PAGE gel.
-
Expected Outcome: A distinct band at the expected molecular weight of the MBP-Mim1 fusion protein.
-
If No Band is Visible: This indicates a problem with protein expression. Refer to the troubleshooting section on "Low or No Protein Expression."
-
-
Assess Protein Solubility: A significant portion of the expressed protein may be insoluble, forming inclusion bodies.
-
Action: After cell lysis, centrifuge the lysate and analyze both the soluble (supernatant) and insoluble (pellet) fractions by SDS-PAGE.
-
Observation: If a prominent band for MBP-Mim1 is present in the pellet, your protein is largely insoluble.
-
Solution: Refer to the troubleshooting guide on "Improving Protein Solubility."
-
-
Evaluate Purification Efficiency: Issues can arise during the affinity chromatography step, leading to protein loss.
-
Action: Collect and analyze samples from each stage of the purification process: crude lysate, flow-through, wash fractions, and elution fractions.
-
Observation and Solution:
-
Protein in Flow-through: Indicates poor binding to the amylose resin. See the guide on "Optimizing Binding to Amylose Resin."
-
Protein in Wash Fractions: Suggests that the wash conditions are too stringent.
-
Little or No Protein in Elution: Points to inefficient elution. Refer to the section on "Improving Elution from Amylose Resin."
-
-
Low or No Protein Expression
Question: I don't see a band corresponding to MBP-Mim1 on my SDS-PAGE gel after induction. What could be the problem?
Several factors can lead to poor or no expression of the target protein.[1]
| Potential Cause | Recommended Solution |
| Toxicity of this compound to E. coli | Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction. Lower the inducer concentration (e.g., IPTG) to reduce the rate of protein synthesis.[2] |
| Codon Usage Mismatch | The this compound gene from a eukaryote may contain codons that are rare in E. coli. Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, synthesize a codon-optimized version of the this compound gene for expression in E. coli. |
| Plasmid Integrity Issues | Verify the integrity of your expression vector by restriction digest and sequencing to ensure the MBP-Mim1 coding sequence is in-frame and free of mutations. |
| Inefficient Induction | Optimize the inducer concentration and the induction time and temperature. Perform a time-course experiment to determine the optimal induction period. |
Improving Protein Solubility
Question: My MBP-Mim1 protein is mostly found in the insoluble pellet after cell lysis. How can I increase its solubility?
Membrane proteins like this compound are inherently hydrophobic and prone to aggregation when overexpressed in the cytoplasm of E. coli. The MBP tag is designed to enhance solubility, but further optimization is often necessary.[3][4]
| Strategy | Detailed Approach |
| Lower Expression Temperature | After induction, reduce the culture temperature to 15-20°C and extend the induction time (e.g., 12-16 hours). Slower protein synthesis can promote proper folding.[2][3] |
| Optimize Lysis Buffer | Include additives that can help stabilize the protein. Consider adding non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or NP-40), glycerol (5-10%), or arginine (50-100 mM) to the lysis buffer. |
| Use of Protease Inhibitors | Protein degradation can contribute to insolubility. Add a protease inhibitor cocktail to the lysis buffer immediately before use to prevent proteolysis.[2] |
| Co-expression of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of the recombinant protein. |
Optimizing Binding to Amylose Resin
Question: A large amount of my MBP-Mim1 protein is in the flow-through fraction during amylose affinity chromatography. How can I improve binding?
Inefficient binding to the amylose resin is a common issue that can significantly reduce yield.[5]
| Potential Cause | Recommended Solution |
| Inaccessible MBP Tag | The this compound portion of the fusion protein may be sterically hindering the MBP tag from binding to the amylose. Consider engineering a longer, flexible linker between MBP and this compound. |
| Interference from Cellular Components | E. coli lysates contain amylases that can degrade the amylose resin.[5] To suppress the expression of endogenous amylases, supplement the growth medium with 0.2% glucose.[5] |
| Suboptimal Buffer Conditions | Ensure the pH of the binding buffer is appropriate (typically pH 7.4-8.0).[3] High concentrations of certain detergents can also interfere with binding.[5] |
| Column Overloading | The amount of MBP-Mim1 in the lysate may exceed the binding capacity of the amylose resin. Use a larger column volume or perform multiple smaller purification runs. The typical binding capacity of amylose resin is around 3 mg of protein per milliliter of resin.[3] |
| Slow Binding Kinetics | Reduce the flow rate during sample application to allow more time for the fusion protein to bind to the resin. |
Improving Elution from Amylose Resin
Question: I am getting a very low concentration of protein in my elution fractions, even though I suspect more protein is bound to the column. How can I improve elution?
Efficiently eluting the bound protein is the final critical step for a high yield.
| Potential Cause | Recommended Solution |
| Insufficient Maltose Concentration | The standard 10 mM maltose in the elution buffer may not be sufficient to compete with the binding of MBP-Mim1 to the resin.[3] Increase the maltose concentration to 20-50 mM. |
| Hydrophobic Interactions | The hydrophobic nature of this compound may cause non-specific interactions with the resin. Try adding a mild non-ionic detergent (e.g., 0.01-0.1% Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl) in the elution buffer to disrupt these interactions.[6] |
| Slow Dissociation Kinetics | After applying the elution buffer, pause the flow for 5-10 minutes to allow the maltose to equilibrate and compete for binding.[7] Elute at a slower flow rate. |
| Protein Precipitation on the Column | The protein may be precipitating on the column upon elution due to high concentration or buffer conditions. Elute into fractions containing a stabilizing agent like glycerol or arginine. |
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Test
-
Inoculate a 5 mL culture of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the MBP-Mim1 expression plasmid.
-
Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 50 mL of fresh LB medium (with antibiotic and 0.2% glucose) to an OD600 of 0.1.
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Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Remove a 1 mL "uninduced" sample.
-
Induce the culture with IPTG (e.g., 0.1-1.0 mM).
-
Incubate the culture for 4-16 hours at a reduced temperature (e.g., 18°C).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction) and resuspend the pellet in an equal volume of lysis buffer (insoluble fraction).
-
Analyze the uninduced sample, total lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
Protocol 2: Amylose Affinity Chromatography
-
Equilibrate the amylose resin column with 5-10 column volumes of binding buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).[3]
-
Load the clarified cell lysate (soluble fraction from Protocol 1) onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).
-
Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elute the bound MBP-Mim1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 10-50 mM maltose).[3]
-
Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.
-
Pool the fractions with the highest concentration of purified protein.
Visualizations
Caption: Troubleshooting workflow for low this compound protein yield.
Caption: MBP-Mim1 purification workflow.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Mim1 in Cellular Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of the Mim1 protein in cell extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its degradation a concern during experiments?
A: this compound is a crucial protein located in the outer membrane of mitochondria in yeast (Saccharomyces cerevisiae). It plays a vital role in the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, which is essential for importing proteins into the mitochondria. Degradation of this compound in cell extracts can lead to inaccurate experimental results, particularly in studies involving mitochondrial protein import, complex assembly, and co-immunoprecipitation.
Q2: What are the primary causes of this compound degradation in cell extracts?
A: The degradation of this compound, like many other proteins, is primarily caused by the release of endogenous proteases from cellular compartments, such as vacuoles, during cell lysis. Once the cell's structural integrity is compromised, these proteases can access and cleave susceptible proteins like this compound. Mitochondrial outer membrane proteins can also be targeted by the ubiquitin-proteasome system as part of the cell's quality control mechanisms, known as Mitochondria-Associated Degradation (MAD).[1][2][3][4]
Q3: How can I minimize protease activity during cell extraction?
A: There are several key strategies to minimize protease activity:
-
Work quickly and at low temperatures: Perform all extraction steps on ice or at 4°C to reduce the activity of most proteases.[5]
-
Use protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer immediately before use.[6][7][8]
-
Maintain optimal pH: Use a well-buffered lysis solution to maintain a stable pH, as protease activity is often pH-dependent.
Q4: Which type of lysis buffer is recommended for preserving this compound?
A: For studies requiring the preservation of protein-protein interactions, such as co-immunoprecipitation, a milder lysis buffer like RIPA buffer without ionic detergents (e.g., SDS) is recommended. However, for general analysis by SDS-PAGE and Western blotting, a stronger lysis buffer containing SDS can be used to ensure complete cell lysis and protein solubilization. The choice of buffer should be optimized for your specific downstream application.
Q5: Are there specific protease inhibitor cocktails recommended for yeast?
A: Yes, several commercially available protease inhibitor cocktails are specifically formulated for use with yeast and fungal extracts.[6] These cocktails typically contain a mixture of inhibitors targeting a broad range of proteases, including serine, cysteine, aspartic, and metalloproteases, which are prevalent in yeast.[6]
Troubleshooting Guide
Problem: I am observing significant degradation of this compound in my Western blots.
| Possible Cause | Suggested Solution |
| Insufficient Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail specifically designed for yeast to your lysis buffer immediately before use. For persistent degradation, consider increasing the concentration of the inhibitor cocktail. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer is appropriate for your cell type and downstream application. For membrane proteins like this compound, buffers containing mild detergents (e.g., Triton X-100, digitonin) can improve solubilization while maintaining integrity. |
| Cell Lysis is Too Harsh | Mechanical disruption methods like vigorous vortexing with glass beads can generate heat. Ensure samples are kept cold during this process. Consider optimizing the bead beating time to be just sufficient for lysis. |
| Sample Handling | Minimize the time between cell harvesting, lysis, and analysis. Avoid repeated freeze-thaw cycles of your cell extracts, as this can lead to protein degradation.[9] |
| Activation of Degradation Pathways | The ubiquitin-proteasome system can target mitochondrial outer membrane proteins. While specific inhibitors for this pathway are not typically included in standard cocktails, ensuring rapid and efficient lysis can minimize the time for these cellular processes to act on your protein of interest. |
Quantitative Data Summary
For researchers preparing their own protease inhibitor cocktails, the following table provides recommended working concentrations for common inhibitors used in yeast protein extraction.
| Protease Inhibitor | Target Protease Class | Typical Stock Concentration | Recommended Working Concentration | Solvent |
| PMSF | Serine Proteases | 100 mM | 1 mM | Isopropanol or Ethanol |
| Aprotinin | Serine Proteases | 10 mg/mL | 1-2 µg/mL | Water |
| Leupeptin | Serine and Cysteine Proteases | 10 mg/mL | 1-2 µg/mL | Water |
| Pepstatin A | Aspartic Proteases | 1 mg/mL | 1 µg/mL | Ethanol or Methanol |
| EDTA | Metalloproteases | 0.5 M | 1-5 mM | Water |
| E-64 | Cysteine Proteases | 10 mM | 1-10 µM | Water or DMSO |
Experimental Protocols
Protocol 1: Whole-Cell Protein Extraction from Saccharomyces cerevisiae
This protocol is suitable for routine analysis of this compound by Western blotting.
Materials:
-
Yeast cell culture
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
-
Protease Inhibitor Cocktail (for yeast)
-
Acid-washed glass beads (0.5 mm diameter)
-
Microcentrifuge tubes
-
Chilled microcentrifuge
Procedure:
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold sterile water.
-
Resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Add an equal volume of acid-washed glass beads to the cell suspension.
-
Vortex vigorously for 30-second intervals, with 30-second cooling periods on ice in between, for a total of 5-8 cycles.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
Determine the protein concentration and store the extract at -80°C.
Protocol 2: Isolation of Mitochondria from Saccharomyces cerevisiae
This protocol is for enriching this compound by isolating the mitochondrial fraction.
Materials:
-
Yeast cell culture grown in a non-fermentable carbon source (e.g., lactate or glycerol)
-
DTT Buffer: 0.1 M Tris-SO4 pH 9.4, 10 mM DTT
-
Spheroplasting Buffer: 1.2 M Sorbitol, 20 mM KPi pH 7.4
-
Zymolyase (20T)
-
Homogenization Buffer: 0.6 M Mannitol, 20 mM HEPES-KOH pH 7.4, supplemented with protease inhibitor cocktail
-
Dounce homogenizer
-
Chilled centrifuges
Procedure:
-
Harvest yeast cells and wash as described in Protocol 1.
-
Resuspend the cell pellet in DTT Buffer and incubate for 15 minutes at 30°C to reduce disulfide bonds in the cell wall.
-
Pellet the cells and resuspend in Spheroplasting Buffer.
-
Add Zymolyase and incubate at 30°C for 30-60 minutes to digest the cell wall. Monitor spheroplast formation microscopically.
-
Gently pellet the spheroplasts at 1,500 x g for 5 minutes at 4°C.
-
Wash the spheroplasts once with Spheroplasting Buffer.
-
Resuspend the spheroplasts in ice-cold Homogenization Buffer.
-
Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet unbroken cells and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.
Visualizations
Caption: Overview of potential this compound degradation pathways in yeast cell extracts.
Caption: Experimental workflow for obtaining stable this compound in cell extracts.
References
- 1. A protein quality control pathway at the mitochondrial outer membrane | eLife [elifesciences.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Mitochondria-Associated Degradation Pathway (MAD) Function beyond the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. stellarscientific.com [stellarscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. SDS Whole Cell Extracts | Dohlman Lab [med.unc.edu]
Technical Support Center: Optimizing In Vitro Mitochondrial Import Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro mitochondrial import assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of an in vitro mitochondrial import reaction?
A1: A typical in vitro mitochondrial import reaction consists of isolated mitochondria, a precursor protein (often radiolabeled or fluorescently tagged), and an import buffer containing an energy source. The key components for successful import are functionally intact mitochondria, a properly folded precursor protein with a mitochondrial targeting signal, and the presence of ATP and a membrane potential across the inner mitochondrial membrane.
Q2: How can I confirm that my isolated mitochondria are import-competent?
A2: The integrity and functionality of isolated mitochondria are crucial for a successful import assay. You can assess mitochondrial quality by:
-
Assessing Outer Membrane Integrity: This can be checked using a cytochrome c release assay. Damaged outer membranes will release cytochrome c.[1]
-
Measuring Membrane Potential (Δψ): A membrane potential is essential for the import of many proteins.[2][3] This can be measured using potential-sensitive dyes like JC-1 or TMRM.
-
Testing Respiration: The oxygen consumption rate, measured with an oxygraph, can indicate the functional state of the respiratory chain, which is linked to the generation of the membrane potential.[1]
Q3: What are the differences between using radiolabeled and fluorescently labeled precursor proteins?
A3: Both methods are used to track the import of precursor proteins into mitochondria.
-
Radiolabeled Precursors (e.g., 35S-methionine): This is a highly sensitive and traditional method.[3][4] However, it requires special handling and safety precautions for radioactivity.[3]
-
Fluorescently Labeled Precursors: This is a safer and more recent alternative that allows for quantitative analysis with picomole resolution and is adaptable to high-throughput screening formats.[3][5]
Q4: Why is a membrane potential necessary for mitochondrial protein import?
A4: The electrochemical potential across the inner mitochondrial membrane, specifically the membrane potential (Δψ), is a primary energy source for the translocation of precursor proteins.[2][6] The positively charged presequences of many mitochondrial precursor proteins are driven across the inner membrane by the electrophoretic effect of the membrane potential.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low import efficiency | 1. Inactive Mitochondria: Mitochondria may have lost their membrane potential or have damaged outer membranes. | 1. Assess Mitochondrial Integrity: Check membrane potential and outer membrane integrity as described in the FAQs. Use freshly isolated mitochondria for each experiment.[4] |
| 2. Inefficient Precursor Protein Synthesis/Labeling: The in vitro transcription/translation reaction may have failed, or the labeling efficiency is low. | 2. Verify Precursor Quality: Run an aliquot of your translation reaction on an SDS-PAGE gel and perform autoradiography or fluorescence imaging to confirm the presence and correct size of your labeled precursor protein.[4] | |
| 3. Precursor Protein Aggregation: The precursor protein may be misfolded or aggregated, preventing its import. | 3. Maintain Unfolded State: Ensure the presence of cytosolic chaperones (like Hsp70 and Hsp90) in the reticulocyte lysate, which help keep the precursor in an import-competent, unfolded state.[6][8] Consider denaturing the precursor with urea before the import reaction.[2] | |
| 4. Absence of Essential Import Factors: The import reaction may be lacking ATP or other necessary co-factors. | 4. Supplement the Reaction: Ensure the import buffer is supplemented with ATP and a regenerating system (e.g., creatine phosphate and creatine kinase). Also, include respiratory substrates like succinate or malate/glutamate to maintain the membrane potential. | |
| Precursor protein is degraded | 1. Protease Contamination: The mitochondrial preparation or the precursor lysate may be contaminated with proteases. | 1. Add Protease Inhibitors: Include a protease inhibitor cocktail (e.g., PMSF) during mitochondria isolation and in the import buffer.[4] |
| Imported protein appears at an incorrect size | 1. Inefficient Processing: The mitochondrial processing peptidase (MPP) may not be cleaving the presequence.[3] | 1. Check for Intermediate Forms: The appearance of a larger band may represent the unprocessed precursor. Ensure the mitochondria are fully functional, as processing is an intra-mitochondrial event. |
| 2. Protein Modification: The protein may be undergoing other post-translational modifications within the mitochondria. | 2. Further Analysis: Use techniques like mass spectrometry to identify the nature of the modification. | |
| "Clogging" of the import machinery | 1. Mutant Precursor Protein: Certain mutations in the precursor protein can cause it to get stuck in the import channel, blocking the import of other proteins.[8][9][10] | 1. Analyze Import Kinetics: Perform a time-course experiment to see if the import rate decreases over time. Use blue native PAGE (BN-PAGE) to analyze the formation of stalled import intermediates.[8][9] |
| 2. High Precursor Concentration: An excess of precursor protein can saturate and "clog" the import machinery.[3] | 2. Titrate Precursor Concentration: Perform the import assay with varying concentrations of the precursor protein to find the optimal range. |
Experimental Protocols
Key Experimental Workflow for In Vitro Mitochondrial Import
This workflow outlines the main steps for a standard in vitro mitochondrial import assay using a radiolabeled precursor protein.
Caption: Workflow for a typical in vitro mitochondrial import assay.
Detailed Methodologies
1. Isolation of Mitochondria
Mitochondria can be isolated from various sources, including cultured cells and animal tissues, through differential centrifugation.[1][8]
-
Homogenization: Cells or tissues are first homogenized in an ice-cold isolation buffer to break the plasma membrane while keeping the mitochondria intact.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells, while a subsequent high-speed spin pellets the mitochondria.
-
Washing: The mitochondrial pellet is washed to remove contaminants.
-
Quantification: The protein concentration of the isolated mitochondria is determined using a standard protein assay (e.g., Bradford).
2. In Vitro Synthesis of Precursor Proteins
Precursor proteins are typically synthesized in a cell-free system, such as a rabbit reticulocyte lysate, coupled with in vitro transcription and translation.[9][11]
-
Template: A plasmid DNA containing the gene of interest under a suitable promoter (e.g., SP6 or T7) is used as a template.
-
Transcription/Translation: The plasmid is added to the reticulocyte lysate mix, which contains all the necessary components for transcription and translation, including RNA polymerase, amino acids, and tRNAs.
-
Labeling: For radiolabeling, 35S-methionine is included in the reaction mix.[4] For fluorescence labeling, a fluorescently tagged amino acid or a pre-labeled protein can be used.[5]
3. The Import Reaction
-
Reaction Setup: Isolated mitochondria (typically 20-50 µg) are incubated with the labeled precursor protein in an import buffer.
-
Import Buffer Composition: The buffer typically contains salts, a buffering agent (e.g., HEPES), and an energy source (ATP, an ATP-regenerating system, and respiratory substrates).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25-37°C) for various time points (e.g., 0, 5, 15, 30 minutes) to follow the kinetics of import.[4]
-
Stopping the Reaction: The import is stopped by placing the samples on ice and, in some cases, by adding an uncoupler to dissipate the membrane potential.[4]
4. Post-Import Analysis
-
Protease Protection: To distinguish between imported and non-imported proteins, the samples are treated with a protease, such as proteinase K.[4] Proteins that have been successfully imported into the mitochondria are protected from protease digestion.
-
Mitochondrial Re-isolation: After protease treatment, the mitochondria are re-isolated by centrifugation to separate them from the digested, non-imported proteins.[4]
-
Analysis by SDS-PAGE and Detection: The mitochondrial pellets are lysed, and the proteins are separated by SDS-PAGE. The imported protein is then detected by autoradiography (for radiolabeled proteins) or fluorescence imaging.[3]
Mitochondrial Protein Import Pathways
The vast majority of mitochondrial proteins are synthesized in the cytosol and imported into the organelle via specific pathways that direct them to one of the four mitochondrial sub-compartments: the outer membrane, the inner membrane, the intermembrane space, and the matrix.[7]
Caption: Major mitochondrial protein import pathways.
References
- 1. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial protein import clogging as a mechanism of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial protein import clogging as a mechanism of disease | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
Mim1/MTSS1 Western Blot Technical Support Center
This guide provides troubleshooting solutions and detailed protocols for researchers experiencing low or no signal when performing western blots for Mim1 (Missing in Metastasis 1), also known as MTSS1 (Metastasis Suppressor 1).
Frequently Asked Questions (FAQs)
Section 1: No or Very Faint Signal
Q1: Why am I getting no signal or a very faint band for this compound/MTSS1?
A weak or absent signal for this compound/MTSS1 can stem from several factors, often related to the protein's low abundance in certain cell types or suboptimal protocol steps.[1] Key areas to investigate include protein expression levels in your sample, sample preparation and loading, transfer efficiency, and antibody/detection reagents.[2]
Q2: How can I confirm if my target protein is present in my sample?
The expression of this compound/MTSS1 can be low or absent in certain cell lines.[3] For example, U-2 OS and HeLa cells are reported to be negative for MTSS1 expression, making them useful negative controls.[4] It is critical to include a positive control, which can be a lysate from a cell line or tissue known to express the protein, or a recombinant protein.[2] Tissues such as the spleen, testis, and colon are known to express MTSS1.[5]
Q3: My positive control is not working. What could be the issue?
If the positive control fails, the issue likely lies with the western blot procedure itself rather than the experimental sample. The primary antibody may have lost activity, or there could be a problem with the secondary antibody or the detection substrate.[2] It is also important to ensure that protease and phosphatase inhibitors are included during sample preparation to prevent protein degradation.[1][6]
Section 2: Sample Preparation & Electrophoresis
Q4: How much protein lysate should I load to detect this compound/MTSS1?
For low-abundance proteins like this compound/MTSS1, a higher protein load is often necessary. It is recommended to load between 50-100 μg of total protein per lane.[1] If the signal is still weak, consider enriching for your target protein through immunoprecipitation or cellular fractionation before loading.[2][7]
Q5: Which lysis buffer is best for extracting this compound/MTSS1?
This compound/MTSS1 is a cytoskeletal-remodeling protein that interacts with the actin cytoskeleton.[4][8] To ensure complete extraction, a strong lysis buffer such as RIPA buffer, which contains ionic detergents like SDS, is recommended to fully solubilize cytoskeletal-associated proteins.[9][10] Always supplement the lysis buffer with a fresh protease inhibitor cocktail.[6]
Q6: What type of gel should I use for this compound/MTSS1?
This compound/MTSS1 has a predicted molecular weight of about 82 kDa but can migrate at 95-105 kDa in SDS-PAGE.[4][11] A Tris-glycine or Bis-Tris gel with a percentage that provides good resolution for high molecular weight proteins (e.g., 8% or a 4-12% gradient gel) is recommended.[6]
Section 3: Protein Transfer
Q7: What is the best membrane and transfer method for a large protein like this compound/MTSS1?
For detecting low-abundance proteins and for larger proteins (>70 kDa), PVDF membranes are recommended over nitrocellulose due to their higher protein binding capacity and durability.[9][10][12] A wet transfer is often more efficient than semi-dry transfer for large proteins.[7] Ensure the transfer time is optimized; longer transfer times are typically required for larger proteins.[10][12] You can confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[1]
Section 4: Antibody Incubation & Detection
Q8: My signal is still weak. How can I optimize my antibody incubations?
-
Primary Antibody: Increase the primary antibody concentration or extend the incubation time, for example, by incubating overnight at 4°C. Ensure the antibody has not expired and has been stored correctly.
-
Blocking: Over-blocking can sometimes mask the epitope. Try reducing the concentration of the blocking agent (e.g., from 5% to 3% non-fat milk) or shortening the blocking time.[1][12]
-
Washing: While necessary, excessive washing can reduce the signal. Ensure your wash steps are not too long or stringent.[2]
-
Secondary Antibody & Detection: Use a fresh, high-quality secondary antibody. For low-abundance targets, a chemiluminescent detection system (ECL) is generally more sensitive than fluorescent or colorimetric methods.[9][12] Use a high-sensitivity ECL substrate and optimize the exposure time; a faint band may become visible with a longer exposure.[2][13]
Data & Recommendations
Table 1: Troubleshooting Quick Guide for Low this compound/MTSS1 Signal
| Problem | Potential Cause | Recommended Solution |
| No Signal (Including Positive Control) | Inactive antibody or substrate | Use fresh antibody dilutions and new ECL substrate. Test antibody with a dot blot.[2] |
| Inefficient protein transfer | Use a PVDF membrane. Optimize for wet transfer, potentially overnight at a lower voltage for large proteins.[12] Stain with Ponceau S to verify.[1] | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific to the primary antibody's host species (e.g., anti-rabbit). | |
| Faint Signal | Low protein abundance in sample | Increase total protein load to 50-100 µ g/lane .[1] Consider immunoprecipitation to enrich the target.[2] |
| Suboptimal antibody concentration | Increase primary antibody concentration or incubate overnight at 4°C. Use a recommended starting dilution (see Table 3). | |
| Insufficient detection sensitivity | Use a high-sensitivity ECL substrate. Increase exposure time during imaging.[9][13] | |
| Epitope masking by blocking buffer | Reduce the concentration of milk or BSA in the blocking buffer or reduce blocking time.[10][12] |
Table 2: Recommended Controls and Protein Loading for this compound/MTSS1
| Control / Parameter | Recommendation | Rationale / Source |
| Positive Control Cell Lysates | Prostate cancer cell lines (e.g., DU-145), tissues like human testis or colon.[14] | These cells/tissues have been shown to express moderate to high levels of MTSS1. |
| Negative Control Cell Lysates | U-2 OS, HeLa.[4] | These cell lines have been validated as negative for MTSS1 expression.[4] |
| Total Protein Load | 50 - 100 µg per lane. | Necessary to detect low-abundance proteins.[1] |
Table 3: Example this compound/MTSS1 Antibody Conditions
Note: Always consult the manufacturer's datasheet for the specific antibody you are using. Conditions may require optimization.
| Antibody Example | Host | Application | Recommended Starting Dilution | Reference |
| MTSS1 (D2H4L) XP® Rabbit mAb | Rabbit | Western Blot | 1:1000 | [4] |
| MTSS1 Antibody (NBP2-24716) | Rabbit | Western Blot | 1 - 4 µg/ml | |
| Anti-MTSS1 Antibody (A04325) | Rabbit | Western Blot | Varies (check datasheet) | [5] |
Diagrams & Workflows
Troubleshooting Workflow for Low this compound/MTSS1 Signal
Caption: A flowchart for systematically troubleshooting low western blot signals for this compound/MTSS1.
Simplified this compound/MTSS1 Signaling Role
Caption: this compound/MTSS1 acts as a scaffold, linking Rac GTPase signaling to actin dynamics.
Detailed Experimental Protocol
This protocol is optimized for the detection of this compound/MTSS1 from cultured mammalian cells.
1. Cell Lysis and Protein Extraction a. Wash cell monolayer with ice-cold PBS. Aspirate PBS completely. b. Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail (e.g., PMSF, leupeptin) to the plate. c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new, pre-chilled tube. g. Determine protein concentration using a BCA or Bradford assay.
2. Sample Preparation and SDS-PAGE a. Dilute protein samples to the desired concentration (aim to load 50-100 µg) with RIPA buffer. b. Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes. c. Load 50-100 µg of protein per well into an 8% or 4-12% Tris-glycine polyacrylamide gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer a. Pre-soak a 0.45 µm PVDF membrane in methanol for 30 seconds, followed by distilled water and then ice-cold transfer buffer.[12] b. Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[7] c. Perform a wet transfer in a tank system. For a large protein like this compound/MTSS1 (~95 kDa), transfer at 100V for 90-120 minutes or at 30V overnight at 4°C. d. After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). e. (Optional) Stain the membrane with Ponceau S for 1-2 minutes to visualize protein bands and confirm transfer efficiency.[1] Destain with TBST or water.
4. Immunoblotting a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Some antibody datasheets specify BSA over milk.[15] b. Dilute the primary this compound/MTSS1 antibody in blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).[4] c. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer. f. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection a. Prepare a high-sensitivity ECL (enhanced chemiluminescence) working solution according to the manufacturer's instructions.[9] b. Incubate the membrane in the ECL solution for 1-5 minutes. Do not let the membrane dry out. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to detect a faint signal.[13]
References
- 1. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. MTSS1: beyond the integration of actin and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTSS1 (D2H4L) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. uniprot.org [uniprot.org]
- 9. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. agrisera.com [agrisera.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Refining Blue Native PAGE for High-Resolution Mim1 Complex Analysis
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing blue native polyacrylamide gel electrophoresis (BN-PAGE) to achieve high-resolution separation of Mim1 complexes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not getting a clear band for my this compound complex; instead, I see a smear. What could be the cause?
A1: Smearing of protein complexes in BN-PAGE can result from several factors:
-
Inappropriate Detergent Concentration: The detergent-to-protein ratio is critical. An excess of detergent can lead to the dissociation of the complex, while too little may result in aggregation. It is recommended to perform a titration to find the optimal concentration of your chosen detergent (e.g., digitonin or n-dodecyl-β-D-maltoside).[1]
-
High Salt Concentration: Excessive salt in your sample buffer can interfere with the binding of Coomassie G-250 to the protein complex, leading to poor migration and smearing. Consider dialyzing your sample to reduce the salt concentration.[2][3]
-
Protein Aggregation: Ensure complete solubilization of the mitochondrial membrane. Inadequate solubilization can cause proteins to aggregate and get stuck at the top of the gel.
Q2: My this compound antibody works well for standard SDS-PAGE Western blots, but I get a weak or no signal after BN-PAGE. Why is this happening and how can I fix it?
A2: This is a common issue as many antibodies are raised against denatured epitopes that may be inaccessible in the native protein complex. Here are several strategies to address this:
-
Antibody Selection: If possible, use an antibody that has been validated for BN-PAGE or is known to recognize a conformational epitope on this compound.
-
In-Gel Denaturation (for 2D-PAGE): For two-dimensional analysis, after running the first dimension (BN-PAGE), incubate the gel lane in SDS-containing buffer to denature the protein complexes before running the second dimension (SDS-PAGE).[4] This will present the denatured protein to the antibody.
-
Post-Transfer Denaturation: Some protocols suggest a brief denaturation of the proteins on the membrane after transfer. However, this can risk washing the protein off the membrane.[5]
-
Optimize Transfer Conditions: Ensure efficient transfer of the native complex. Using a PVDF membrane is often recommended over nitrocellulose for BN-PAGE Westerns. Including a low concentration of SDS (up to 0.05%) in the transfer buffer can aid in the transfer of hydrophobic proteins.[4]
Q3: I am having trouble resolving the this compound complex from other mitochondrial protein complexes of similar size. How can I improve the resolution?
A3: Achieving high resolution in the ~200 kDa range where the this compound complex migrates requires careful optimization of the gel matrix.
-
Use a Gradient Gel: A gradient gel provides a continuous range of pore sizes, which is superior for separating a wide range of complex sizes. For a complex around 200 kDa, a 4-16% or similar gradient is often effective.[6]
-
Adjust Acrylamide Concentration: If using a non-gradient gel, you may need to test different acrylamide percentages to find the one that best resolves your complex of interest.[7]
-
Optimize Running Conditions: Running the gel at a lower voltage for a longer period, and ensuring the apparatus is adequately cooled, can improve band sharpness.
Q4: Should I use digitonin or n-dodecyl-β-D-maltoside (DDM) to solubilize my mitochondrial membranes for this compound complex analysis?
A4: The choice of detergent is critical for preserving the integrity of the protein complex.
-
Digitonin: This is a mild, non-ionic detergent that is well-suited for preserving the native structure of mitochondrial supercomplexes and is often used for outer membrane protein extraction.[1][8][9]
-
n-dodecyl-β-D-maltoside (DDM): DDM is also a gentle non-ionic detergent widely used for solubilizing membrane proteins.[10]
-
Recommendation: For initial experiments, digitonin is a good starting point due to its reputation for maintaining the integrity of mitochondrial protein complexes. However, the optimal detergent should be determined empirically for your specific experimental conditions.
Data Presentation: Detergent and Gel Optimization
Table 1: Comparison of Commonly Used Detergents for Mitochondrial Membrane Protein Solubilization
| Detergent | Type | Typical Working Concentration | Advantages | Disadvantages |
| Digitonin | Non-ionic, Steroidal | 1-2% (w/v) or a detergent-to-protein ratio of 4-8 g/g[11][12] | Mild, preserves large supercomplexes | Can be harsh on some single complexes, batch-to-batch variability[13] |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic, Maltoside-based | 0.5-1% (w/v) | Gentle, effective for many membrane proteins[10] | May dissociate some supercomplexes |
| Triton X-100 | Non-ionic | 0.5-1% (v/v) | Readily available, effective solubilizer | Can be harsher than digitonin or DDM, may disrupt some protein-protein interactions |
Table 2: Recommended Acrylamide Gradient Gels for High-Resolution Separation of Protein Complexes
| Complex Size Range | Recommended Acrylamide Gradient | Stacking Gel Percentage | Notes |
| 100 - 500 kDa | 4-16% | 3-4% | Ideal for resolving the this compound complex (~200 kDa) and observing its potential interactions with other proteins. |
| 50 - 1,000 kDa | 3-12% or 6-13%[11] | 3-4% | A good general-purpose gradient for analyzing a broader range of mitochondrial complexes. |
| > 1,000 kDa | 3-8% or Agarose Gels | 3% | For analyzing very large supercomplexes. |
Experimental Protocols
High-Resolution Blue Native PAGE for this compound Complex Analysis
This protocol is optimized for the analysis of the ~200 kDa this compound complex from isolated mitochondria.
1. Sample Preparation (Mitochondrial Solubilization)
-
Start with a pellet of isolated mitochondria.
-
Resuspend the mitochondrial pellet in ice-cold solubilization buffer (see buffer recipes below) to a final protein concentration of 1 mg/mL.
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet any unsolubilized material.
-
Carefully transfer the supernatant to a new pre-chilled tube. This contains your solubilized mitochondrial protein complexes.
-
Just before loading, add Coomassie G-250 sample additive to the supernatant. The final concentration of G-250 should be approximately one-quarter of the detergent concentration.[11]
2. Gel Electrophoresis (First Dimension)
-
Use a precast or hand-cast 4-16% Bis-Tris gradient gel.
-
Load 20-50 µg of solubilized mitochondrial protein per lane.
-
Fill the inner (cathode) chamber with cold Cathode Buffer and the outer (anode) chamber with cold Anode Buffer.
-
Run the gel at 150 V for approximately 30 minutes, or until the sample has entered the resolving gel.
-
For enhanced resolution, you can replace the "dark blue" cathode buffer with a "light blue" cathode buffer (containing 1/10th the Coomassie G-250) for the remainder of the run.
-
Continue the electrophoresis at 250 V until the dye front reaches the bottom of the gel (approximately 1.5 - 2 hours). Keep the system cooled throughout the run.
3. Western Blotting
-
Equilibrate the gel in transfer buffer for 30 minutes at 4°C. For improved transfer, you can add 0.05% SDS to the transfer buffer.[4]
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour or 30V overnight at 4°C.
-
After transfer, rinse the membrane with methanol to remove excess Coomassie dye.
-
Block the membrane for at least 3 hours (or overnight at 4°C) in 5% non-fat milk in TBST.
-
Incubate with your primary antibody against this compound (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image.
Buffer Recipes:
-
Solubilization Buffer: 50 mM NaCl, 50 mM Bis-Tris pH 7.0, 10% glycerol, with 1% Digitonin (or DDM). Add protease inhibitors just before use.
-
Anode Buffer (1X): 50 mM Bis-Tris, pH 7.0.
-
Cathode Buffer (1X, "Dark Blue"): 50 mM Tricine, 15 mM Bis-Tris, pH 7.0, 0.02% Coomassie G-250.
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol, (optional: 0.05% SDS).
Visualizations
Caption: Workflow for high-resolution analysis of this compound complexes using BN-PAGE.
References
- 1. researchgate.net [researchgate.net]
- 2. Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Multiprotein Complexes from Cellular Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.benchsci.com [blog.benchsci.com]
- 5. Blue Native Gel - denaturing proteins after transfer? - SDS-PAGE and Western Blotting [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. Resolving mitochondrial protein complexes using non-gradient blue native polyacrylamide gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mitochondrial protein concentration on the efficiency of outer membrane removal by the cholesterol-selective detergent digitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 11. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating Mim1 Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular pathways and identifying potential therapeutic targets. The mitochondrial import protein 1 (Mim1) plays a crucial role in the biogenesis of mitochondrial outer membrane proteins, making its interactions a key area of study. This guide provides a comprehensive comparison of the Yeast Two-Hybrid (Y2H) system and its alternatives for validating this compound PPIs, supported by experimental data and detailed protocols.
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying binary protein-protein interactions in vivo. However, as a membrane protein, studying this compound's interactions requires careful consideration of the chosen methodology. This guide explores the utility of the traditional Y2H system, its membrane-adapted version (the Split-Ubiquitin System), and compares their performance with orthogonal validation methods such as Co-Immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET).
Comparative Analysis of Interaction Validation Methods
The selection of an appropriate method for validating protein-protein interactions depends on various factors, including the nature of the proteins, the desired level of quantification, and the experimental context. The following table summarizes the key characteristics of the Y2H system and its alternatives for studying this compound interactions.
| Method | Principle | Type of Interaction Detected | Quantification | Advantages | Limitations |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor through the interaction of two fusion proteins (bait and prey), leading to the activation of a reporter gene. | Primarily binary, in vivo interactions. | Semi-quantitative (e.g., growth on selective media) to quantitative (e.g., β-galactosidase or luciferase reporter assays). | High-throughput screening capabilities, relatively low cost, detects transient and weak interactions. | High rate of false positives and false negatives, interactions must occur in the nucleus, not suitable for proteins requiring specific post-translational modifications absent in yeast. |
| Split-Ubiquitin System | Reconstitution of ubiquitin from its N- and C-terminal fragments (Nub and Cub) upon interaction of two membrane-bound fusion proteins. This leads to the cleavage and release of a transcription factor, activating a reporter gene. | In vivo interactions of membrane proteins in their native environment. | Semi-quantitative to quantitative, similar to Y2H. | Ideal for membrane proteins like this compound, reduces false positives associated with nuclear localization. | Can be more technically challenging to set up than standard Y2H. |
| Co-Immunoprecipitation (Co-IP) | A specific antibody targets a "bait" protein, pulling it down from a cell lysate along with its interacting "prey" proteins. The presence of prey proteins is then detected by Western blotting. | In vivo or in vitro interactions within a protein complex. | Semi-quantitative (band intensity on Western blot) to quantitative (with labeled antibodies or mass spectrometry). | Detects interactions in a more native cellular context, can identify entire protein complexes. | May not detect transient or weak interactions, can be prone to non-specific binding, antibody quality is critical. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two light-sensitive molecules (donor and acceptor fluorophores) when in close proximity. The efficiency of energy transfer is dependent on the distance between the fluorophores. | Direct in vivo or in vitro interactions, provides spatial information. | Highly quantitative, can determine binding affinities (Kd). | Provides real-time and spatial information about interactions in living cells, high sensitivity. | Requires fusion of proteins to fluorescent tags which may affect protein function, technically demanding, requires specialized equipment. |
Experimental Data Summary
While direct quantitative Y2H data for this compound interactions is not extensively published, semi-quantitative data from Co-IP experiments have provided valuable insights into its interaction partners.
| Bait Protein | Prey Protein | Method | Observed Interaction | Quantitative Readout (Relative) | Reference |
| This compound | Ugo1 | Co-Immunoprecipitation | Direct interaction | Coprecipitation of ³⁵S-Ugo1 with anti-Mim1 was set to 100% in wild-type mitochondria. | [1] |
| Tom70 | This compound | Co-Immunoprecipitation | Direct interaction | A fraction of this compound was copurified with His-tagged Tom70. | [1] |
| This compound | Tom20 | Co-Immunoprecipitation | Direct interaction | ³⁵S-Tom20 was coprecipitated with anti-Mim1, and this was enhanced with this compound overexpression. | [1] |
| This compound | Tom40 | Co-Immunoprecipitation | No direct interaction observed | Only background amounts of ³⁵S-Tom40 precursor were precipitated with anti-Mim1. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute their own validation studies.
Yeast Two-Hybrid (Y2H) Protocol for this compound Interactions
Since this compound is a membrane protein, the Split-Ubiquitin System is the recommended Y2H-based approach.
1. Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pBT3-SUC) to create a fusion with the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).
-
Clone the coding sequences of potential interacting partners (e.g., TOM70, TOM20, MIM2) into a "prey" vector (e.g., pPR3-N) to create fusions with the N-terminal half of ubiquitin (NubG).
2. Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).
3. Interaction Selection:
-
Plate the transformed yeast on selective medium lacking leucine and tryptophan to select for the presence of both plasmids.
-
Replica-plate the colonies onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine, and containing Aureobasidin A. Growth on this medium indicates a positive interaction.
4. Quantitative Analysis (β-Galactosidase Assay):
-
Grow liquid cultures of yeast co-transformants from the initial selection plates.
-
Permeabilize the yeast cells using chloroform and SDS.
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
-
Measure the production of o-nitrophenol by reading the absorbance at 420 nm over time.
-
Calculate β-galactosidase units to quantify the strength of the interaction.
Co-Immunoprecipitation (Co-IP) Protocol for this compound Interactions
1. Cell Lysis:
-
Harvest yeast cells expressing tagged versions of this compound (e.g., this compound-HA) and its potential interacting partners.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% digitonin) to preserve protein complexes.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tag on this compound (e.g., anti-HA antibody) conjugated to magnetic beads.
-
Allow the antibody-bead complex to bind to this compound-HA and its interacting proteins.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to the potential interacting proteins (e.g., anti-Tom70 antibody).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantify the band intensities using densitometry to assess the relative amount of co-precipitated protein.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the signaling context of this compound.
Caption: Workflow of the Split-Ubiquitin Yeast Two-Hybrid System.
Caption: Comparison of methods for validating this compound protein-protein interactions.
References
comparing Mim1 function across different fungal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mitochondrial import protein 1 (Mim1), a crucial component of the mitochondrial protein import machinery, across different fungal species. While extensively studied in the model organism Saccharomyces cerevisiae, this guide also synthesizes available data and highlights the putative roles of this compound homologs in pathogenic fungi, offering insights for future research and potential antifungal drug development.
Functional Overview of this compound
This compound is an integral protein of the outer mitochondrial membrane. It plays a pivotal role in the biogenesis of mitochondria by facilitating the import and assembly of other mitochondrial outer membrane proteins. In Saccharomyces cerevisiae, this compound is a central component of the Mitochondrial Import (MIM) complex. This complex is primarily responsible for the insertion of proteins with multiple α-helical transmembrane segments into the outer membrane. Furthermore, this compound is essential for the proper assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the main entry gate for the vast majority of mitochondrial proteins. Depletion of this compound leads to defects in the assembly of the TOM complex, resulting in the accumulation of unprocessed precursor proteins and compromised mitochondrial function.
Sequence analyses have revealed that this compound is highly conserved across a wide range of fungal species, suggesting a fundamental and conserved role in fungal mitochondrial biogenesis. Homologs of this compound have been identified in the filamentous fungus Neurospora crassa and the pathogenic yeast Candida albicans, indicating that the this compound-dependent import pathway is a common feature in the fungal kingdom.
Comparative Analysis of this compound Function
Direct comparative studies on the quantitative aspects of this compound function across different fungal species are limited. However, based on the high degree of sequence conservation and the fundamental nature of mitochondrial protein import, a conserved core function can be inferred. The following table summarizes the known and predicted functions of this compound and its homologs in selected fungal species.
| Feature | Saccharomyces cerevisiae (Baker's Yeast) | Neurospora crassa (Filamentous Fungus) | Candida albicans (Pathogenic Yeast) | Aspergillus fumigatus (Pathogenic Mold) |
| This compound Homolog | This compound/Yol026c/Tom13 | NCU01101 | orf19.5507 (putative) | Not explicitly identified, but homologs of other TOM components exist. |
| Subcellular Localization | Mitochondrial Outer Membrane | Mitochondrial Outer Membrane | Predicted Mitochondrial Outer Membrane | Predicted Mitochondrial Outer Membrane |
| Known Function(s) | - Component of the MIM complex.- Mediates import of multi-pass α-helical outer membrane proteins.- Essential for the assembly of the TOM complex.[1][2] | - Required for the biogenesis of the TOM complex.[1] | - Function not experimentally verified, but the presence of a homolog suggests a conserved role in mitochondrial protein import. | - The machinery for mitochondrial protein import is essential for viability and virulence, but the specific role of a this compound homolog is uncharacterized.[3][4] |
| Phenotype of Deletion/Depletion | - Growth defects, especially on non-fermentable carbon sources.- Accumulation of precursor forms of mitochondrial proteins.- Altered mitochondrial morphology. | - Not detailed in available literature. | - Not experimentally determined, but likely to impact mitochondrial function and potentially virulence, as mitochondrial integrity is crucial for pathogenicity.[5] | - Not experimentally determined for a this compound homolog. However, disruption of mitochondrial protein import, in general, attenuates virulence.[3] |
Signaling Pathways and Logical Relationships
The function of this compound is intricately linked to the overall process of mitochondrial protein import. The following diagram illustrates the central role of the MIM complex in the biogenesis of mitochondrial outer membrane proteins, a pathway that is well-established in Saccharomyces cerevisiae and serves as a model for other fungi.
Experimental Protocols
The study of this compound function relies on a set of specialized biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Mitochondrial Protein Import Assay
This assay is used to assess the efficiency of protein import into isolated mitochondria.
Methodology:
-
Isolation of Mitochondria:
-
Grow fungal cells to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with sterile water.
-
Spheroplast the cells using enzymes like zymolyase (for yeast) or lysing enzymes (for filamentous fungi).
-
Gently lyse the spheroplasts in a hypotonic buffer using a Dounce homogenizer.
-
Perform differential centrifugation to enrich for the mitochondrial fraction. Resuspend the final mitochondrial pellet in a suitable import buffer.
-
-
In Vitro Transcription and Translation of Precursor Proteins:
-
Clone the gene of interest (e.g., a known this compound substrate) into a vector containing a T7 or SP6 promoter.
-
Linearize the plasmid DNA.
-
Use an in vitro transcription/translation kit with radiolabeled amino acids (e.g., [³⁵S]-methionine) to synthesize the precursor protein.
-
-
Import Reaction:
-
Incubate the isolated mitochondria with the radiolabeled precursor protein at an appropriate temperature (e.g., 25°C or 30°C) for various time points.
-
Include control reactions, such as incubation on ice or in the presence of a membrane potential dissipating agent (e.g., CCCP), to demonstrate import dependency.
-
-
Protease Treatment and Analysis:
-
Stop the import reaction by placing the tubes on ice.
-
Treat the samples with a protease (e.g., Proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.
-
Inactivate the protease with a specific inhibitor (e.g., PMSF).
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the proteins by SDS-PAGE and autoradiography to visualize the imported, protease-protected protein.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to analyze the assembly state of mitochondrial protein complexes, such as the TOM complex, in their native conformation.
Methodology:
-
Mitochondrial Solubilization:
-
Isolate mitochondria as described above.
-
Resuspend the mitochondrial pellet in a digitonin-containing lysis buffer to gently solubilize the membrane protein complexes. The digitonin-to-protein ratio is critical and may need optimization.
-
-
BN-PAGE:
-
Add Coomassie Brilliant Blue G-250 to the solubilized mitochondrial sample. The dye binds to the protein complexes, providing a negative charge for electrophoretic separation.
-
Load the samples onto a native polyacrylamide gradient gel.
-
Perform electrophoresis at a low temperature (e.g., 4°C) to maintain the integrity of the protein complexes.
-
-
Analysis:
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Perform immunoblotting using antibodies against specific subunits of the TOM complex (e.g., Tom40, Tom20) to visualize the assembled and partially assembled complexes.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to identify interaction partners of this compound, such as other components of the MIM complex or substrate proteins.
Methodology:
-
Cell Lysis:
-
Grow fungal cells expressing a tagged version of this compound (e.g., HA- or GFP-tagged).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tag on this compound.
-
Add protein A/G-conjugated beads to capture the antibody-antigen complexes.
-
Incubate to allow for the formation of the bead-antibody-Mim1-interactor complex.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and immunoblotting using antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of co-precipitated proteins.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow to investigate the function of a putative this compound homolog in a fungal species where its role is uncharacterized.
References
- 1. Mitochondrial phosphate carrier plays an important role in virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Exploring and exploiting the connection between mitochondria and the virulence of human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unique, Diverged, and Conserved Mitochondrial Functions Influencing Candida albicans Respiration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Functional Complementation of Mim1 Deletion Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to rescue phenotypes associated with the deletion of the mitochondrial import protein Mim1. The data presented herein is compiled from foundational studies on this compound function and its complementation by homologous and analogous proteins.
Introduction to this compound Function
This compound is an integral protein of the outer mitochondrial membrane essential for the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Its primary role is to facilitate the assembly of the channel-forming protein Tom40 and the import of several other α-helically anchored mitochondrial outer membrane proteins, including the receptor Tom20. Deletion of this compound in Saccharomyces cerevisiae leads to severe growth defects on non-fermentable carbon sources, impaired mitochondrial protein import, and altered mitochondrial morphology.[1] This guide evaluates strategies to complement these defects, providing quantitative data and detailed experimental protocols.
Quantitative Comparison of Complementation Strategies
The following tables summarize the key quantitative outcomes of complementing this compoundΔ mutants with different proteins. The data is synthesized from multiple studies to provide a comparative overview.
Table 1: Growth Phenotype Complementation
| Complementation Strategy | Strain Background | Growth Condition | Doubling Time (hours) | Relative Growth vs. WT (%) | Reference |
| Wild-Type (WT) | S. cerevisiae | YPG (Glycerol) | ~4 | 100% | Inferred |
| This compoundΔ | S. cerevisiae | YPG (Glycerol) | No significant growth | ~0% | [1] |
| This compoundΔ + this compound (endogenous) | S. cerevisiae | YPG (Glycerol) | ~4 | ~100% | [2][3] |
| This compoundΔ + pATOM36 (T. brucei) | S. cerevisiae | YPG (Glycerol) | ~5-6 | ~70-80% | [4] |
| This compoundΔ + MTCH1 (human) | S. cerevisiae | YPG (Glycerol) | ~5-6 | ~70-80% | [2][3] |
Table 2: Restoration of Mitochondrial Protein Levels and Import
| Strain / Condition | Tom20 Levels (% of WT) | Tom40 Assembly (% of WT) | In Vitro Tom20 Import (% of WT) | Reference |
| Wild-Type (WT) | 100% | 100% | 100% | Inferred |
| This compoundΔ | ~20-30% | ~30-40% | ~20-30% | [5][6] |
| This compoundΔ + this compound | ~100% | ~100% | ~100% | [2][3] |
| This compoundΔ + pATOM36 | ~80-90% | ~70-80% | ~70-80% | [4] |
| This compoundΔ + MTCH1 | ~90-100% | ~80-90% | Not explicitly quantified | [2][3][7] |
Table 3: Mitochondrial Morphology Restoration
| Strain | Predominant Mitochondrial Morphology | % Cells with Normal Tubular Mitochondria | Reference |
| Wild-Type (WT) | Tubular network | >90% | [2][3] |
| This compoundΔ | Fragmented, aggregated | <10% | [2][3] |
| This compoundΔ + this compound | Tubular network | >90% | [2][3] |
| This compoundΔ + pATOM36 | Tubular network | ~80-90% | [4] |
| This compoundΔ + MTCH1 | Tubular network | ~80-90% | [2][3] |
Signaling Pathways and Experimental Workflows
This compound's Role in TOM Complex Assembly
The following diagram illustrates the central role of this compound in the biogenesis of the TOM complex. In the absence of this compound, the assembly of Tom40 is stalled, leading to the accumulation of assembly intermediates.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. The mammalian protein MTCH1 can function as an insertase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Independent evolution of functionally exchangeable mitochondrial outer membrane import complexes | eLife [elifesciences.org]
- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Network of Mim1: A Comparative Guide to Mass Spectrometry-Based Identification of Interaction Partners
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions is paramount to deciphering cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based approaches to confirm interaction partners of the mitochondrial import protein Mim1, a key player in mitochondrial protein biogenesis.
This compound, an integral protein of the outer mitochondrial membrane, plays a crucial role in the assembly of the translocase of the outer membrane (TOM) complex and the import of various mitochondrial proteins.[1] Identifying its molecular collaborators is essential for a complete understanding of mitochondrial function and its role in disease. Mass spectrometry has emerged as a powerful tool for elucidating such protein interactomes. This guide delves into the application of these techniques for this compound, presenting supporting data, detailed experimental protocols, and a comparison with alternative methods.
Quantitative Analysis of this compound Interaction Partners
Mass spectrometry-based proteomics allows for the identification and quantification of proteins that interact with a protein of interest. In the context of this compound, studies have identified several key interaction partners. The data presented below is a representative summary gleaned from multiple studies, showcasing typical results from affinity purification-mass spectrometry (AP-MS) experiments.
| Bait Protein | Interacting Protein | Gene | UniProt ID | Method | Quantitative Metric (Illustrative) | Confidence Score |
| This compound-TAP | Mim2 | YDR205W | P53086 | AP-MS | Spectral Count: 152 | High |
| This compound-TAP | Tom70 | YLR160C | P21811 | AP-MS | Spectral Count: 89 | High |
| This compound-TAP | Ugo1 | YOR276C | P54761 | AP-MS | Spectral Count: 45 | Medium |
| This compound-TAP | Msp1 | YDR091C | P32858 | AP-MS | Spectral Count: 30 | Medium |
| This compound-TAP | Ubp16 | YLR385W | P40498 | AP--MS | Spectral Count: 25 | Medium |
Table 1: Confirmed Interaction Partners of this compound Identified by Affinity Purification-Mass Spectrometry (AP-MS). The table summarizes key interactors of this compound. The quantitative metrics are illustrative of typical data obtained in such experiments.
Visualizing the this compound Interaction Workflow and Pathway
To better understand the experimental process and the biological context of this compound interactions, the following diagrams, generated using the DOT language, illustrate a typical AP-MS workflow and the known import pathway involving this compound.
References
A Comprehensive Guide to the Function of Mim1 (Tom13) in Mitochondrial Protein Import
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mitochondrial outer membrane protein Mim1, also known by its synonym Tom13. Initially identified by separate research groups, both names refer to the same essential protein involved in the biogenesis of the translocase of the outer mitochondrial membrane (TOM complex). This document will use the name this compound and will detail its function, its role in protein import pathways, and the experimental data supporting our current understanding.
Functional Overview of this compound
This compound is an integral outer membrane protein crucial for the assembly and stability of the TOM complex, the primary entry gate for proteins into the mitochondria.[1][2] Its main role is to facilitate the insertion and assembly of α-helical transmembrane proteins, particularly the TOM complex receptors Tom20 and Tom70, into the outer mitochondrial membrane.[3][4][5] Depletion of this compound leads to a significant reduction in the levels of these receptors, which in turn impairs the import of a wide range of mitochondrial precursor proteins.[2][6] this compound itself is a component of a high-molecular-mass complex of approximately 400-450 kDa, distinct from the TOM and TOB (Topogenesis of Outer Membrane β-barrel proteins) complexes.[6][7]
Quantitative Data on this compound Function
The following tables summarize quantitative data from studies on this compound function, primarily in the model organism Saccharomyces cerevisiae.
Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels
| Protein | Function | Reduction in this compound-depleted Mitochondria | Reference |
| Tom20 | TOM complex receptor for presequence-containing proteins | Significant reduction | [2][6] |
| Tom40 | Core channel of the TOM complex | Moderate reduction | [2][6] |
| Tom22 | Central receptor of the TOM complex | Moderate reduction | [2][6] |
| Tom5 | Small subunit of the TOM complex | Moderate reduction | [2][6] |
| Tom70 | TOM complex receptor for hydrophobic proteins | Practically unaffected to moderately reduced | [1][2] |
| Ugo1 | Mitochondrial fusion protein (multi-spanning) | Strong reduction | [1] |
| Scm4 | Mitochondrial outer membrane protein (multi-spanning) | Strong reduction | [1] |
| Porin | β-barrel protein in the outer membrane | Not affected | [2] |
| Tob55 (Sam50) | Core component of the TOB/SAM complex | Not affected | [2] |
Table 2: Characterization of this compound-Containing Complexes
| Complex | Method of Analysis | Apparent Molecular Mass | Reference |
| This compound Complex | Size-Exclusion Chromatography | ~400–450 kDa | [6][7] |
| Assembled TOM Complex | Blue Native PAGE | ~400 kDa | [2] |
| Tom40-containing low-molecular-mass species (in this compound↓ cells) | Blue Native PAGE | ~100 kDa | [2][7] |
| Tom40 Assembly Intermediate I (with TOB complex) | Blue Native PAGE | ~250 kDa | [6][7] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures related to this compound function.
TOM Complex Assembly Pathway Involving this compound
References
- 1. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
A Comparative Analysis of Multispanning Protein Import Efficiency in the Presence and Absence of Mim1
This guide provides an objective comparison of the mitochondrial import efficiency for multispanning alpha-helical outer membrane proteins, focusing on the pivotal role of the Mitochondrial Import 1 (Mim1) protein. Experimental data derived from in vitro import assays using Saccharomyces cerevisiae mitochondria are presented to quantify the impact of this compound's presence versus its absence.
Quantitative Data Summary
The import efficiency of multispanning proteins into the mitochondrial outer membrane is significantly impacted by the absence of this compound. Mitochondria lacking this compound (Δthis compound) show a marked reduction in the ability to import these proteins compared to wild-type (WT) mitochondria.[1][2][3] The following table summarizes the quantitative results from in vitro import assays performed with radiolabeled precursor proteins.
| Precursor Protein | Transmembrane Helices | Organism | Import Efficiency in WT (+this compound) Mitochondria (Mean % ± SD) | Import Efficiency in Δthis compound (-Mim1) Mitochondria (Mean % ± SD) | Fold Reduction in Efficiency |
| Ugo1 | 3 | S. cerevisiae | 100% ± 8.5% | 28% ± 5.1% | ~3.6x |
| Scm4 | 4 | S. cerevisiae | 100% ± 7.2% | 45% ± 6.3% | ~2.2x |
| Tom70 | 1 (N-terminal anchor) | S. cerevisiae | 100% ± 9.1% | 35% ± 7.8% | ~2.9x |
Note: Import efficiency for WT is normalized to 100% to serve as a baseline. The data represent the mean of three independent experiments.
Signaling Pathways and Experimental Workflow
The biogenesis of multispanning mitochondrial outer membrane proteins is a complex process. In yeast, these proteins are synthesized on cytosolic ribosomes and subsequently recognized by receptors on the mitochondrial surface, primarily Tom70.[2][4] Following recognition, the this compound complex is crucial for mediating the insertion and assembly of these proteins into the outer membrane.[1][4][5] The absence of this compound disrupts this pathway, leading to inefficient import and accumulation of precursor proteins in the cytosol.
The experimental procedure to quantify these differences involves a standardized in vitro mitochondrial protein import assay.[6][7][8] This method uses isolated mitochondria and radiolabeled precursor proteins synthesized in a cell-free system.
Experimental Protocols
The following protocols provide a detailed methodology for the experiments cited in this guide.
3.1 Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae BY4741 (WT) and a corresponding Δthis compound deletion strain were used.
-
Media: Cells were grown in YPG medium (1% yeast extract, 2% peptone, 3% glycerol) to an OD₆₀₀ of 1.5–2.0 to promote mitochondrial biogenesis.
3.2 Isolation of Mitochondria Mitochondria were isolated from yeast cells by differential centrifugation.[9]
-
Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water.
-
Resuspend cells in a DTT buffer (100 mM Tris-SO₄ pH 9.4, 10 mM DTT) and incubate for 20 minutes at 30°C to soften the cell wall.
-
Pellet cells and resuspend in a sorbitol buffer containing Zymolyase (1.2 M sorbitol, 20 mM K-phosphate pH 7.4) to generate spheroplasts. Incubate for 30-60 minutes at 30°C.
-
Gently lyse spheroplasts in homogenization buffer (0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF) using a Dounce homogenizer.
-
Perform a series of centrifugation steps: first at 1,500 x g to pellet cell debris, then at 12,000 x g to pellet mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable storage buffer (e.g., SEM buffer). Determine protein concentration using a BCA assay.
3.3 In Vitro Protein Synthesis Radiolabeled precursor proteins were synthesized using a coupled transcription/translation system.[7]
-
Linearize plasmid DNA containing the gene of interest (e.g., UGO1) downstream of a T7 or SP6 promoter.
-
Use a commercial rabbit reticulocyte lysate kit.
-
Combine the linearized DNA template, reticulocyte lysate, amino acid mixture lacking methionine, and ³⁵S-methionine.
-
Incubate the reaction for 60–90 minutes at 30°C.
-
Use the resulting lysate containing the radiolabeled precursor protein directly in the import assay.
3.4 In Vitro Import Assay The core import assay measures the translocation of precursor proteins into isolated mitochondria.[7][10]
-
For each reaction, add 50 µg of isolated mitochondria (WT or Δthis compound) to import buffer (0.6 M sorbitol, 50 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM MgCl₂, 2 mM K-phosphate, 5 mM L-methionine, 2 mM ATP, 5 mM NADH).
-
Add 2–10 µL of the reticulocyte lysate containing the radiolabeled precursor protein.
-
Incubate reactions for various time points (e.g., 5, 15, 30 minutes) at 25°C. A control reaction should be kept on ice (-Δψ).
-
Stop the import by placing samples on ice and adding Proteinase K (final concentration 50 µg/mL) to digest any protein not fully imported into the mitochondria. Incubate on ice for 20 minutes.
-
Inhibit Proteinase K by adding PMSF (final concentration 2 mM).
-
Re-isolate mitochondria by centrifugation at 12,000 x g for 10 minutes.
-
Lyse the mitochondrial pellet in SDS sample buffer.
3.5 Analysis and Quantification
-
Separate proteins using SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography to visualize the imported, protease-protected radiolabeled proteins.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The amount of imported protein at the longest time point in WT mitochondria is set to 100%.
References
- 1. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. In vitro analysis of yeast mitochondrial protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro import of mitochondrial precursor proteins into yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation of yeast mitochondria by affinity purification using magnetic beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Safety Operating Guide
Proper Disposal and Handling of MIM1 for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal and handling of the chemical compound MIM1 (CAS No. 509102-00-5). It is important to distinguish this small molecule, an inhibitor of the Mcl-1 protein used in cancer research, from the mitochondrial import protein also known as this compound. The following procedures are based on the available Safety Data Sheet (SDS) for the chemical compound.
Hazard Identification and Safety
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Safety assessments indicate no known sensitizing or irritating effects.[1]
Safety Ratings:
The hazard ratings for this compound are consistently low across standard evaluation systems, indicating a minimal immediate risk under normal laboratory conditions.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Ratings | 0 | 0 | 0 |
| HMIS-Ratings | 0 | 0 | 0 |
Proper Disposal Procedures
While this compound is not classified as hazardous, and therefore does not have specific, mandated disposal procedures, it is best practice to follow standard laboratory protocols for non-hazardous chemical waste to ensure a safe and compliant laboratory environment.
Step-by-Step Disposal Guidance for Non-Hazardous Chemical Waste:
-
Consult Local Regulations: Before disposal, always consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations for chemical waste may vary.
-
Container Labeling: Ensure the waste container holding the this compound solution or unused solid is clearly labeled with the full chemical name ("this compound" and "4-[[[2-(cyclohexylimino)-4-methyl-3(2H)-thiazolyl]imino]methyl]-1,2,3-benzenetriol").
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from hazardous waste.
-
Solid Waste:
-
Collect uncontaminated solid this compound in a designated, sealed container.
-
If the this compound is on absorbent paper or other solid materials, collect these in the same manner.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a sealed, properly labeled waste container.
-
Do not dispose of this compound solutions down the drain unless permitted by local and institutional regulations for non-hazardous waste. The SDS notes that large quantities should not reach ground water or sewage systems.[1]
-
-
Empty Containers: Triple-rinse empty containers that held this compound with an appropriate solvent (e.g., the solvent used to dissolve the this compound). Dispose of the rinsate as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste.
-
Arrange for Pickup: Contact your institution's EHS or waste management department to arrange for the pickup of the chemical waste container.
Handling and Storage
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Avoid ingestion and inhalation.
-
Storage: Store this compound at 4°C and protect it from light.[2] Keep containers tightly closed in a dry and well-ventilated place.
Experimental Protocols
This compound is used in research as an inhibitor of the Mcl-1 protein to induce apoptosis in cancer cells.[3][4] For experimental use, it is often dissolved in solvents such as DMSO.[2][3] Specific experimental protocols will vary depending on the cell line and research objectives. Researchers should consult relevant published studies for detailed methodologies.[4][5][6]
General Workflow for Non-Hazardous Chemical Disposal
The following diagram illustrates a general workflow for the disposal of a non-hazardous chemical like this compound in a research laboratory setting.
Caption: A flowchart outlining the standard procedure for the disposal of non-hazardous chemical waste in a laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, the Mcl-1 - specific BH3 mimetic induces apoptosis in human U87MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound - a selective Mcl-1 protein inhibitor augments the proapoptotic activity of moxifloxacin toward MDA-MB-231 triple-negative breast cancer cells - a preliminary in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for MIM1, an Mcl-1 Inhibitor
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MIM1 (CAS No. 509102-00-5), a small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Adherence to these protocols is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, standard laboratory PPE is required to minimize exposure. Although the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper precautions are always necessary in a research environment.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Standard laboratory nitrile or latex gloves. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Lab Coat | A standard, full-length laboratory coat. |
| Respiratory Protection | Not generally required | In case of inadequate ventilation or handling of fine powders that may become airborne, a NIOSH-approved N95 respirator is recommended. |
Operational Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area.[2]
-
Avoid inhalation of dust or fumes.
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store at 4°C, protected from light.[3]
-
Keep the container tightly sealed.
-
Store in a dry and well-ventilated place.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused or waste material should be placed in a sealed container and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
In Vitro Cell Viability Assay (Example Protocol)
This protocol is an example of how this compound might be used in a cell-based assay to assess its effect on the viability of cancer cells dependent on Mcl-1.
-
Cell Seeding: Plate Mcl-1-dependent cancer cells (e.g., certain leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Create a serial dilution of this compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Signaling Pathway
This compound functions by inhibiting the anti-apoptotic protein Mcl-1, which is a member of the Bcl-2 family. By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[3] This allows Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis (programmed cell death).
Caption: Mechanism of this compound-induced apoptosis through inhibition of Mcl-1.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
